Nemotinic acid
Description
Structure
3D Structure
Properties
CAS No. |
539-98-0 |
|---|---|
Molecular Formula |
C11H10O3 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
4-hydroxyundeca-5,6-dien-8,10-diynoic acid |
InChI |
InChI=1S/C11H10O3/c1-2-3-4-5-6-7-10(12)8-9-11(13)14/h1,5,7,10,12H,8-9H2,(H,13,14) |
InChI Key |
DOCWUDHOAPAYAN-UHFFFAOYSA-N |
Canonical SMILES |
C#CC#CC=C=CC(CCC(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Nemotinic Acid: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemotinic acid, a fascinating polyacetylene, stands as a testament to the rich chemical diversity found within the fungal kingdom. This technical guide provides an in-depth exploration of the discovery, natural sources, and isolation of this unique metabolite. While specific quantitative data from its initial discovery remains locked behind the paywall of older literature, this document compiles the available information and presents a generalized, robust protocol for its extraction and purification from its natural fungal source. Furthermore, this guide delves into the broader biological context of polyacetylenes from fungi and outlines what is known about the biosynthesis of these intriguing compounds.
Discovery and Natural Source
This compound, chemically identified as 4-hydroxyundeca-5,6-dien-8,10-diynoic acid, was first discovered as a metabolite of the Basidiomycete fungus, Poria subacida (also historically referred to as Poria tenuis or in early studies as culture B. 841). The pioneering work in the 1960s by researchers such as J. D. Bu'Lock and G. N. Smith was instrumental in identifying a series of polyacetylenic compounds from Poria species, including this compound. Their studies, employing isotopic labeling with [1-¹⁴C]acetate, were crucial in demonstrating the biosynthetic origins of these compounds from fatty acid pathways.
While the original publications provide the most definitive account of the discovery, their accessibility is limited. However, the consistent identification of Poria subacida as the source provides a clear starting point for the isolation of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₀O₃ |
| Molecular Weight | 190.19 g/mol |
| IUPAC Name | 4-hydroxyundeca-5,6-dien-8,10-diynoic acid |
| CAS Number | 539-98-0 |
| Chemical Class | Polyacetylene |
| Appearance | Likely unstable oil or solid (typical for polyacetylenes) |
| Solubility | Expected to be soluble in organic solvents like ether, ethyl acetate, and methanol |
Experimental Protocols: Isolation and Purification
The following is a detailed, generalized methodology for the isolation and purification of this compound from Poria subacida, based on common practices for extracting polyacetylenes from fungal cultures.
Fungal Cultivation
-
Strain: Poria subacida.
-
Medium: A suitable liquid medium, such as a modified Czapek-Dox broth or potato dextrose broth, is prepared. The medium should contain a carbon source (e.g., glucose), a nitrogen source (e.g., sodium nitrate or peptone), and essential mineral salts.
-
Inoculation: The liquid medium is inoculated with a mycelial slurry or agar plugs of a pure culture of Poria subacida.
-
Incubation: The culture is incubated under static or shaken conditions at a controlled temperature (typically 25-28°C) in the dark for a period of 2-4 weeks to allow for sufficient biomass and secondary metabolite production.
Extraction of this compound
-
Harvesting: The fungal biomass (mycelium) is separated from the culture broth by filtration. Both the mycelium and the broth should be processed as polyacetylenes can be both intracellular and extracellular.
-
Mycelial Extraction: The harvested mycelium is dried and then ground to a fine powder. The powder is subsequently extracted exhaustively with a suitable organic solvent, such as methanol or a mixture of chloroform and methanol (2:1, v/v).
-
Broth Extraction: The culture filtrate (broth) is acidified to a pH of approximately 3-4 with a dilute acid (e.g., HCl) to protonate the carboxylic acid group of this compound, making it more soluble in organic solvents. The acidified broth is then subjected to liquid-liquid extraction with an immiscible organic solvent like diethyl ether or ethyl acetate. This process is repeated multiple times to ensure complete extraction.
Purification of this compound
-
Solvent Partitioning: The crude extracts from the mycelium and broth are combined and concentrated under reduced pressure. The residue is then partitioned between a non-polar solvent (e.g., n-hexane) and a polar solvent (e.g., methanol or acetonitrile) to remove highly non-polar lipids. This compound is expected to partition into the more polar layer.
-
Chromatography: The polar fraction is subjected to further purification using chromatographic techniques.
-
Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or methanol. Fractions are collected and monitored by thin-layer chromatography (TLC) for the presence of the target compound.
-
High-Performance Liquid Chromatography (HPLC): For final purification, reversed-phase HPLC is often employed. A C18 column is typically used with a mobile phase consisting of a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol. The elution can be isocratic or a gradient.
-
Structure Elucidation
The structure of the purified this compound is confirmed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are employed to establish the connectivity of atoms.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as hydroxyl (-OH), carboxylic acid (-COOH), alkyne (-C≡C-), and allene (C=C=C) groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the characteristic absorption of the conjugated polyacetylene chromophore.
Biosynthesis and Potential Signaling Pathways
The biosynthesis of polyacetylenes like this compound is believed to originate from fatty acids. The pathway involves a series of desaturation and oxidation reactions to introduce the characteristic triple and double bonds.
Caption: Generalized biosynthetic pathway of polyacetylenes from fatty acid precursors.
Currently, there is no specific information available in the scientific literature regarding the signaling pathways directly modulated by this compound. However, many natural products with similar structural features, particularly those with reactive functional groups like polyacetylenes, are known to interact with various cellular targets. The biological activity of polyacetylenes from fungi is broad and includes antimicrobial, antifungal, and cytotoxic effects. It is plausible that this compound may exert its biological effects through mechanisms such as:
-
Membrane Disruption: The lipophilic nature of the polyacetylene chain could allow it to intercalate into and disrupt the integrity of cellular membranes.
-
Enzyme Inhibition: The reactive alkyne and allene functionalities could potentially react with nucleophilic residues in the active sites of key enzymes, leading to their inhibition.
-
Induction of Oxidative Stress: Polyacetylenes can be unstable and may generate reactive oxygen species, leading to cellular damage.
Further research is required to elucidate the specific molecular targets and signaling pathways of this compound.
Experimental Workflow Summary
The overall workflow for the isolation and characterization of this compound is summarized in the following diagram.
Caption: A comprehensive workflow for the isolation and characterization of this compound.
Conclusion
This compound, a polyacetylene from the fungus Poria subacida, represents an intriguing natural product with potential for further scientific investigation. While detailed quantitative data from its original discovery is not readily accessible, this guide provides a robust framework for its isolation and characterization based on established methodologies for fungal metabolites. The lack of information on its specific biological activities and signaling pathways highlights a significant knowledge gap and presents an opportunity for future research to uncover the therapeutic potential of this unique fungal metabolite. The protocols and information presented herein are intended to serve as a valuable resource for researchers embarking on the study of this compound and other related polyacetylenes.
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Nemotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemotinic acid, a polyunsaturated fatty acid, presents a fascinating case study in stereochemistry due to its unique structural features. This guide provides a detailed analysis of its chemical structure, explores its stereochemical possibilities, and outlines experimental approaches for its structural elucidation. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from analogous compounds and established analytical methodologies to offer a comprehensive overview for research and drug development purposes.
Chemical Structure
This compound is systematically named 4-hydroxyundeca-5,6-dien-8,10-diynoic acid .[1][2] Its molecular formula is C₁₁H₁₀O₃, with a monoisotopic mass of 190.06299 Da.[1] The structure features a carboxylic acid, a secondary alcohol, an allene, and a conjugated diyne system.
The key structural features are:
-
An eleven-carbon chain.
-
A carboxylic acid group at C1.
-
A hydroxyl group at C4, making it a secondary alcohol.
-
An allene group with cumulated double bonds at C5 and C6.
-
A conjugated diyne system with triple bonds at C8 and C10.
The presence of both a chiral center and an axially chiral allene group gives rise to multiple stereoisomers.
Diagram of this compound Chemical Structure
Caption: 2D representation of the chemical structure of this compound.
Stereochemistry
The stereochemistry of this compound is defined by two key elements: a point chirality at the C4 carbon and axial chirality of the C5=C6=C7 allene system.
-
Point Chirality at C4: The carbon atom at the 4th position is bonded to four different substituents (a hydroxyl group, a hydrogen atom, a propyl-1-oic acid group, and the allene group), making it a chiral center. This gives rise to two possible enantiomers, designated as (4R) or (4S) according to the Cahn-Ingold-Prelog priority rules.
-
Axial Chirality of the Allene: The allene group (C5=C6=C7) is also a source of chirality, provided that the substituents on each of the terminal carbons (C5 and C7) are different. In this compound, C5 is substituted with the C4 hydroxy-acid chain and a hydrogen atom, while C7 is substituted with the diyne chain and a hydrogen atom. This arrangement results in axial chirality, leading to two possible enantiomers designated as (aR) or (aS) (or M and P).
The combination of these two chiral elements means that this compound can exist as four possible stereoisomers:
-
(4R, aR)-nemotinic acid
-
(4R, aS)-nemotinic acid
-
(4S, aR)-nemotinic acid
-
(4S, aS)-nemotinic acid
These stereoisomers are diastereomers of each other, with the exception of the enantiomeric pairs ((4R, aR) and (4S, aS); (4R, aS) and (4S, aR)).
Diagram of this compound Stereoisomers
Caption: Relationship between the chiral elements and the possible stereoisomers of this compound.
Data Presentation: Hypothetical Spectroscopic Data
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| COOH | 10-12 | 170-180 |
| C2-H₂ | ~2.4 | ~35 |
| C3-H₂ | ~1.8 | ~25 |
| C4-H(OH) | ~4.1 | ~70 |
| C5=C=C7-H | 5.0-5.5 | C5: ~85, C7: ~90 |
| C6 (Allene) | - | ~210 |
| C8≡C- | - | ~75 |
| C10≡C- | - | ~65 |
| C11-H₃ | ~2.0 | ~5 |
Table 2: Predicted IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |
| C-H (sp³) | Stretching | 2960-2850 |
| C≡C (Diyne) | Stretching | 2260-2100 (weak) |
| C=O (Carboxylic Acid) | Stretching | 1760-1690 |
| C=C=C (Allene) | Asymmetric Stretch | 1950-1930 |
| O-H (Alcohol) | Stretching | 3500-3200 (broad) |
| C-O (Alcohol) | Stretching | 1260-1000 |
Table 3: Predicted Mass Spectrometry Fragmentation
| m/z | Possible Fragment | Notes |
| 190 | [M]⁺ | Molecular ion |
| 172 | [M-H₂O]⁺ | Loss of water from the alcohol |
| 145 | [M-COOH]⁺ | Loss of the carboxyl group |
| Various | Fragmentation of the carbon chain |
Experimental Protocols
The following are detailed methodologies for the key experiments required for the structural and stereochemical elucidation of this compound.
Isolation and Purification
A general protocol for the isolation of fatty acids from a natural source would involve:
-
Extraction: The source material (e.g., fungal culture) is extracted with an organic solvent such as ethyl acetate or a mixture of chloroform and methanol.
-
Partitioning: The crude extract is partitioned between an organic solvent and water. The organic layer containing the lipids is collected.
-
Saponification: The lipid extract is treated with a base (e.g., KOH in methanol) to hydrolyze any esters and form the potassium salt of the fatty acids.
-
Acidification and Extraction: The mixture is acidified (e.g., with HCl) to protonate the carboxylate salts, and the free fatty acids are extracted into an organic solvent like diethyl ether.
-
Chromatography: The crude fatty acid mixture is purified using column chromatography on silica gel, followed by high-performance liquid chromatography (HPLC) to isolate pure this compound.
Structural Elucidation
The planar structure of the isolated compound would be determined using a combination of spectroscopic techniques:
-
¹H and ¹³C NMR Spectroscopy: To identify the types of protons and carbons and their connectivity.
-
2D NMR (COSY, HSQC, HMBC): To establish the complete carbon skeleton and the placement of functional groups.
-
Infrared (IR) Spectroscopy: To identify the key functional groups (hydroxyl, carbonyl, alkyne, allene).
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular formula.
Determination of Absolute Configuration of the C4 Chiral Center
The absolute configuration of the secondary alcohol at C4 can be determined using Mosher's ester analysis:
-
Esterification: The isolated this compound is divided into two portions. One is reacted with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and the other with (S)-(+)-MTPA-Cl to form the respective diastereomeric Mosher's esters.
-
Purification: The resulting diastereomeric esters are purified by HPLC.
-
¹H NMR Analysis: The ¹H NMR spectra of both diastereomers are recorded.
-
Data Analysis: The chemical shifts of the protons adjacent to the newly formed ester are compared. By analyzing the differences in chemical shifts (Δδ = δS - δR), the absolute configuration of the C4 alcohol can be assigned based on the established Mosher's method model.[3]
Determination of the Stereochemistry of the Allene
The axial chirality of the allene can be determined using Circular Dichroism (CD) spectroscopy:
-
Sample Preparation: A solution of the purified this compound in a suitable solvent (e.g., methanol) is prepared.
-
CD Spectroscopy: The CD spectrum of the sample is recorded.
-
Data Analysis: The sign of the Cotton effect in the CD spectrum, which corresponds to the π-π* transition of the allene chromophore, can be correlated to the absolute configuration of the allene axis based on established empirical rules for chiral allenes.
Experimental Workflow for Stereochemical Determination
Caption: Workflow for the determination of the stereochemistry of this compound.
Conclusion
This compound possesses a complex and intriguing chemical structure, characterized by multiple functional groups and two distinct chiral elements. While comprehensive experimental data on this specific molecule remains elusive in the public domain, this guide provides a robust framework for its study. By employing the detailed experimental protocols outlined, researchers can undertake the isolation, structural elucidation, and complete stereochemical assignment of this compound. A thorough understanding of its three-dimensional structure is a critical prerequisite for any investigation into its biological activity and potential applications in drug development.
References
The Uncharted Pathway: A Technical Guide to Nemotinic Acid Biosynthesis in Plants
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
Nemotinic acid, a polyacetylenic fatty acid, represents a class of bioactive lipids with burgeoning interest in the scientific community for its potential therapeutic applications. Despite its significance, the precise biosynthetic pathway of this compound in plants remains largely uncharacterized. This technical guide synthesizes the current understanding of polyacetylene biosynthesis to propose a putative pathway for this compound. Drawing parallels from closely related and better-studied polyacetylenes, such as falcarinol, this document provides a comprehensive overview of the enzymatic steps, key intermediates, and regulatory mechanisms likely involved. Furthermore, it details relevant experimental protocols for the elucidation of this pathway and presents quantitative data from analogous systems to serve as a benchmark for future research. This guide is intended to be a foundational resource for researchers aiming to unravel the complexities of this compound metabolism and harness its potential for drug development.
Introduction
This compound, chemically known as 4-hydroxyundeca-5,6-dien-8,10-diynoic acid, is a specialized metabolite found in certain plant species. It belongs to the diverse family of polyacetylenes, which are characterized by the presence of one or more carbon-carbon triple bonds. Polyacetylenes are derived from fatty acid precursors and exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects against cancer cells. The unique structural features of this compound, particularly its allene and diyne moieties, suggest a complex and fascinating biosynthetic origin.
This guide will delineate the probable biosynthetic route to this compound, commencing from the primary fatty acid metabolism in the plastid to the intricate desaturation and modification steps in the endoplasmic reticulum.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to originate from oleic acid (18:1Δ9), a common C18 fatty acid. The pathway can be conceptually divided into two major phases: the formation of the polyacetylenic backbone and subsequent oxidative modifications.
Phase 1: Formation of the Polyacetylenic Backbone
The initial steps of the pathway occur in the endoplasmic reticulum and involve a series of desaturation and acetylenation reactions catalyzed by modified Fatty Acid Desaturase 2 (FAD2) enzymes.
-
From Oleic Acid to Linoleic Acid: The pathway begins with the desaturation of oleic acid to linoleic acid (18:2Δ9,12) by a canonical FAD2 enzyme.
-
Formation of the First Triple Bond: A specialized FAD2 variant, known as an acetylenase, then catalyzes the conversion of the Δ12 double bond of linoleic acid into a triple bond, yielding crepenynic acid (18:2Δ9,12-yne).
-
Further Desaturation: Subsequent desaturation steps, potentially involving other FAD2-like enzymes, would introduce additional double and triple bonds into the fatty acid chain. The exact sequence and intermediates leading to the C11 backbone of this compound are yet to be determined but likely involve chain shortening and further modifications.
Phase 2: Oxidative Modifications
Once the characteristic polyacetylenic structure is formed, further enzymatic modifications, such as hydroxylation and the formation of the allene group, are required to produce this compound.
-
Hydroxylation: A cytochrome P450 monooxygenase or a similar hydroxylase is likely responsible for introducing the hydroxyl group at the C-4 position.
-
Allene Formation: The formation of the 5,6-diene (allene) moiety is a key and less understood step. It may proceed through an enzyme-catalyzed isomerization of an acetylenic precursor.
The proposed signaling pathway for the biosynthesis of this compound is depicted below.
Proposed biosynthetic pathway of this compound.
Quantitative Data on Polyacetylene Biosynthesis
Direct quantitative data for the enzymes involved in this compound biosynthesis are not yet available. However, data from studies on related polyacetylenes in other plants can provide valuable insights. The following table summarizes representative quantitative data for key enzyme families and compound concentrations.
| Parameter | Value | Organism/Enzyme | Reference |
| Enzyme Kinetics (FAD2) | |||
| Km for Oleoyl-CoA | 25 ± 5 µM | Arabidopsis thaliana FAD2 | [1] |
| Vmax | 1.2 nmol/min/mg protein | Arabidopsis thaliana FAD2 | [1] |
| Enzyme Kinetics (Acetylenase) | |||
| Substrate Specificity | Linoleoyl-PC > Oleoyl-PC | Crepis alpina Acetylenase | [2] |
| Polyacetylene Concentration | |||
| Falcarinol | 0.5 - 2.0 mg/g fresh weight | Daucus carota (carrot) root periderm | [3] |
| Falcarindiol | 1.0 - 5.0 mg/g fresh weight | Daucus carota (carrot) root periderm | [3] |
| Thiophenes (polyacetylenes) | ~30 µmol/g dry weight | Tagetes patula roots | [4] |
Note: The data presented are for homologous enzymes and related compounds and should be considered as indicative values for this compound biosynthetic studies.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.
Extraction and Quantification of this compound
This protocol describes a general method for the extraction and analysis of polyacetylenes from plant tissues, which can be adapted for this compound.
Materials:
-
Plant tissue (e.g., roots, leaves)
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction solvent (e.g., ethyl acetate, methanol:water mixture)
-
Centrifuge
-
Rotary evaporator
-
HPLC-DAD-MS system
-
Analytical standards (if available)
Procedure:
-
Sample Preparation: Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Extraction: Suspend the powdered tissue in the extraction solvent (e.g., 10 mL per 1 g of tissue). Sonicate or shake the mixture for 30 minutes at 4°C.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Solvent Evaporation: Transfer the supernatant to a new tube and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Reconstitution and Analysis: Reconstitute the dried extract in a suitable solvent (e.g., methanol) and analyze by HPLC-DAD-MS.
-
Quantification: Use a diode array detector (DAD) to monitor for the characteristic UV absorbance of polyacetylenes (typically around 200-280 nm). Mass spectrometry (MS) is used for structural confirmation and quantification, often with the use of an internal standard.
Workflow for extraction and analysis of this compound.
Heterologous Expression and Functional Characterization of Biosynthetic Genes
This protocol outlines the expression of candidate genes (e.g., FAD2 variants) in a heterologous host, such as Saccharomyces cerevisiae (yeast), to determine their enzymatic function.
Materials:
-
Yeast expression vector (e.g., pYES-DEST52)
-
Competent yeast cells (e.g., INVSc1)
-
Candidate gene cDNA
-
Yeast growth media (SC-Ura with galactose)
-
Fatty acid substrates (e.g., oleic acid, linoleic acid)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Gene Cloning: Clone the full-length cDNA of the candidate gene into the yeast expression vector.
-
Yeast Transformation: Transform the expression construct into competent yeast cells using the lithium acetate method.
-
Protein Expression: Grow the transformed yeast in selective medium (SC-Ura) containing glucose, then transfer to a medium with galactose to induce gene expression.
-
Substrate Feeding: Supplement the culture medium with the fatty acid substrate(s) to be tested.
-
Lipid Extraction: After a period of incubation, harvest the yeast cells and extract the total fatty acids.
-
Fatty Acid Analysis: Methylate the fatty acids to form fatty acid methyl esters (FAMEs) and analyze the FAME profile by GC-MS to identify the products of the expressed enzyme.
Workflow for heterologous gene expression and characterization.
Conclusion and Future Directions
The biosynthetic pathway of this compound in plants, while not yet fully elucidated, is likely to follow the general principles of polyacetylene metabolism, originating from oleic acid and involving a series of desaturation, acetylenation, and oxidative modifications. This technical guide provides a foundational framework for researchers in the field, outlining a putative pathway, presenting analogous quantitative data, and detailing essential experimental protocols.
Future research should focus on:
-
Identification and characterization of the specific enzymes involved in each step of the this compound pathway, particularly the hydroxylases and the putative allene synthase.
-
Elucidation of the complete sequence of intermediates from crepenynic acid to this compound.
-
Investigation of the regulatory mechanisms that control the expression of biosynthetic genes and the accumulation of this compound in plants.
-
Metabolic engineering of plants or microorganisms to produce this compound for further pharmacological studies and potential therapeutic applications.
By building upon the knowledge presented in this guide, the scientific community can accelerate the discovery and understanding of this intriguing and potentially valuable natural product.
References
Nemotinic Acid: A Technical Guide to a Bioactive Polyacetylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nemotinic acid, systematically known as 4-hydroxyundeca-5,6-dien-8,10-diynoic acid, is a polyacetylenic compound with potential biological activity. This technical guide provides a comprehensive overview of its known physical and chemical properties, drawing upon available data and the characteristics of related polyacetylenic compounds. Due to the limited availability of specific experimental data for this compound, this document also includes generalized experimental protocols for the isolation and characterization of similar fungal polyacetylenes and discusses potential signaling pathways that may be modulated by this class of molecules. This guide aims to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this compound and related compounds.
Introduction
Polyacetylenes are a diverse class of natural products characterized by the presence of one or more carbon-carbon triple bonds. They are found in various organisms, including fungi, plants, and marine invertebrates, and are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and cytotoxic properties. This compound (4-hydroxyundeca-5,6-dien-8,10-diynoic acid) is a member of this family. A structurally related compound, nemotin, has been isolated from fungi and has demonstrated antibacterial activity.[1] This suggests that this compound may also possess valuable pharmacological properties, making it a compound of interest for further investigation and drug development.
This document summarizes the current state of knowledge on the physical and chemical properties of this compound, provides generalized experimental methodologies, and explores potential biological mechanisms of action.
Physical and Chemical Properties
While specific experimentally determined physical and chemical properties for this compound are not widely available in the public domain, we can infer some characteristics based on its structure and data from similar polyacetylenic compounds.
Structure and Nomenclature
-
Systematic Name: 4-hydroxyundeca-5,6-dien-8,10-diynoic acid[2]
-
Synonyms: this compound
-
Molecular Formula: C₁₁H₁₀O₃[2]
-
Molecular Weight: 190.19 g/mol
Tabulated Physical and Chemical Data
The following tables summarize the known and predicted properties of this compound. It is crucial to note that much of this data is theoretical and requires experimental validation.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 190.19 g/mol | Calculated |
| Monoisotopic Mass | 190.06299 Da | Predicted[2] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
| XlogP (Predicted) | 0.2 | Predicted[2] |
Table 2: Spectral Data (Predicted and General for Polyacetylenes)
| Spectral Technique | Predicted/General Characteristics |
| ¹H NMR | Protons adjacent to carbonyl groups (α-protons) are expected to resonate around δ 2.0-3.0 ppm.[3] |
| ¹³C NMR | The carbonyl carbon of the carboxylic acid is predicted to appear in the range of δ 160-180 ppm.[4] Carbons of the triple bonds (alkynyl carbons) typically resonate in the range of δ 60-90 ppm. |
| Infrared (IR) | A strong, broad absorption between 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid. A strong absorption between 1700-1725 cm⁻¹ for the C=O stretch of the carboxylic acid. Weak C≡C stretching absorptions are expected between 2100-2260 cm⁻¹.[5] |
| Mass Spectrometry | Predicted m/z for [M+H]⁺: 191.07027; [M-H]⁻: 189.05571.[2] Polyacetylenes often exhibit characteristic fragmentation patterns involving cleavage adjacent to the polyacetylene chain.[6] |
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of this compound are not currently published. However, the following sections provide generalized methodologies based on established procedures for fungal polyacetylenes.
General Protocol for Isolation and Purification of Fungal Polyacetylenes
This protocol outlines a general workflow for the extraction and purification of polyacetylenic compounds from fungal cultures.
-
Fungal Cultivation:
-
Cultivate the fungus known to produce this compound or related compounds (e.g., Poria tenuis, Poria corticola) in a suitable liquid or solid medium.[1]
-
Incubate under optimal conditions (temperature, light, and aeration) for a period sufficient for the production of secondary metabolites.
-
-
Extraction:
-
Separate the fungal mycelium from the culture broth by filtration.
-
Extract the mycelium and the culture filtrate separately with an organic solvent such as ethyl acetate or methanol.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Purification:
-
Subject the crude extract to column chromatography on silica gel.
-
Elute with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate or methanol).
-
Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Combine fractions containing the compound of interest.
-
Further purify the combined fractions using preparative HPLC to obtain the pure compound.
-
References
Unraveling the Antimicrobial Action of Nemotinic Acid: A Deep Dive
Despite a comprehensive search of available scientific literature, no specific information was found regarding an antimicrobial agent named "nemotinic acid." It is possible that this is a rare compound, a novel discovery not yet documented in public databases, or a potential misspelling of another compound.
To provide a valuable resource for researchers, scientists, and drug development professionals, this guide will instead focus on the well-documented antimicrobial mechanisms of a class of natural compounds that were identified during the initial search: acetylenic fatty acids . These compounds have demonstrated significant antimicrobial activity and offer a compelling case study in the exploration of novel therapeutic agents.
The Antimicrobial Mechanism of Acetylenic Fatty Acids
Acetylenic fatty acids, characterized by the presence of one or more carbon-carbon triple bonds, have emerged as potent inhibitors of various microbial pathogens. Their mechanism of action is multifaceted, primarily targeting fundamental cellular processes essential for microbial survival.
One of the key mechanisms of action for acetylenic fatty acids is the disruption of fatty acid homeostasis .[1] This interference with the synthesis and regulation of fatty acids is critical as these molecules are vital components of cell membranes and are involved in numerous metabolic pathways. For instance, the plant-derived 6-nonadecynoic acid (6-NDA) has been shown to inhibit the formation of fatty acids longer than 14 carbons in yeast.[1] This disruption leads to altered membrane fluidity and integrity, ultimately compromising cellular function.
Furthermore, some acetylenic fatty acids can interfere with the ergosterol biosynthetic process in fungi, leading to the disruption of cell membrane integrity.[2] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and its depletion or altered structure can have profound effects on membrane permeability and the function of membrane-bound proteins.
Experimental Protocols for Assessing Antimicrobial Activity
The evaluation of the antimicrobial properties of compounds like acetylenic fatty acids involves a series of standardized in vitro assays.
Minimum Inhibitory Concentration (MIC) Assay
A fundamental method to quantify the antimicrobial potency of a compound is the Minimum Inhibitory Concentration (MIC) assay. This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
A serial dilution of the test compound is prepared in a liquid growth medium.
-
Each dilution is inoculated with a standardized concentration of the target microorganism.
-
The samples are incubated under optimal growth conditions for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for yeast).
-
The MIC is determined as the lowest concentration of the compound at which no visible turbidity or growth is observed.
Disk Diffusion Method
The disk diffusion method is a qualitative or semi-quantitative test to assess the susceptibility of a microorganism to an antimicrobial agent.
Methodology:
-
An agar plate is uniformly inoculated with the test microorganism.
-
Paper disks impregnated with a known concentration of the antimicrobial agent are placed on the agar surface.
-
The plate is incubated, allowing the antimicrobial agent to diffuse into the agar.
-
The presence of a zone of inhibition (a clear area around the disk where microbial growth is inhibited) indicates susceptibility. The diameter of this zone is proportional to the potency of the antimicrobial agent.[3]
Visualizing the Antimicrobial Workflow
The following diagram illustrates a generalized workflow for the initial screening and characterization of a potential antimicrobial compound.
Quantitative Data on Acetylenic Fatty Acid Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for 6-nonadecynoic acid (6-NDA) against various fungal pathogens, as reported in the literature.
| Microorganism | 6-NDA MIC (µg/mL) |
| Candida albicans | 4.5[1] |
| Aspergillus fumigatus | 4.5[1] |
| Trichophyton mentagrophytes | 4.5[1] |
Signaling Pathways and Logical Relationships
The antimicrobial action of acetylenic fatty acids can be conceptualized as a cascade of events that ultimately leads to microbial cell death or growth inhibition.
References
Nemotinic Acid: A Technical Guide to its Antibacterial Spectrum and Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nemotinic acid, a polyacetylene compound isolated from Basidiomycete B-841, has demonstrated a notable spectrum of antimicrobial activity. This technical guide provides a comprehensive overview of the current understanding of this compound's antibacterial and antifungal properties. It is designed to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents. This document synthesizes available data on its spectrum of activity, presents standardized experimental protocols for its evaluation, and explores its potential mechanism of action.
Introduction
The emergence of multidrug-resistant pathogens presents a formidable challenge to global public health. This has spurred intensive research into novel antimicrobial agents from natural sources. This compound (CAS No. 539-98-0; Molecular Formula: C₁₁H₁₀O₃) is a polyacetylene that has been identified as a promising candidate in this area.[1] It has exhibited activity against a range of microorganisms, including Gram-positive bacteria, mycobacteria, and fungi, with comparatively weaker effects on Gram-negative bacteria.[2][3] This guide aims to consolidate the existing knowledge on this compound to facilitate further investigation and potential therapeutic development.
Spectrum of Antibacterial and Antifungal Activity
While extensive quantitative data for this compound is not widely available in publicly accessible literature, preliminary findings indicate a broad spectrum of activity. The following table summarizes the known antimicrobial profile of this compound. It is important to note that specific Minimum Inhibitory Concentration (MIC) values are not yet comprehensively documented across a wide array of microbial species.
Table 1: Summary of this compound's Antimicrobial Activity
| Microorganism Type | Activity Level | Specific Pathogens (where noted) |
| Gram-Positive Bacteria | Active | General activity reported[2] |
| Gram-Negative Bacteria | Weakly Active | General activity reported[2] |
| Mycobacteria | Active | Mycobacterium species[3] |
| Fungi | Active | General activity reported[2] |
Further research is required to establish a detailed profile of MIC values against a comprehensive panel of clinically relevant pathogens.
Experimental Protocols for Antimicrobial Susceptibility Testing
Standardized methodologies are crucial for the accurate and reproducible assessment of this compound's antimicrobial properties. The following are detailed protocols for the determination of Minimum Inhibitory Concentration (MIC), a key metric in quantifying antimicrobial efficacy.
Broth Microdilution Method
This method is considered the gold standard for determining the MIC of an antimicrobial agent.[4]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[5][6]
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Positive control (microorganism in broth without this compound)
-
Negative control (broth only)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of this compound Dilutions: Perform serial twofold dilutions of the this compound stock solution in the appropriate broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the standardized inoculum to each well containing the this compound dilutions and the positive control well. The negative control well receives 100 µL of sterile broth.
-
Incubation: Incubate the microtiter plates at the optimal temperature for the test organism (e.g., 35-37°C for most bacteria) for 18-24 hours.
-
Interpretation of Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[4]
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Agar Well Diffusion Method
This method provides a qualitative assessment of antimicrobial activity and can be used as a preliminary screening tool.[7]
Objective: To determine the ability of this compound to inhibit the growth of a microorganism on an agar surface.
Materials:
-
This compound solution of known concentration
-
Sterile Petri dishes
-
Appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
Positive control (e.g., a standard antibiotic disk)
-
Negative control (solvent used to dissolve this compound)
Procedure:
-
Plate Preparation: Pour the sterile molten agar into Petri dishes and allow it to solidify.
-
Inoculation: Uniformly spread the standardized microbial inoculum over the entire surface of the agar plate using a sterile cotton swab.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Sample Addition: Add a defined volume (e.g., 100 µL) of the this compound solution to a well. Add the negative and positive controls to separate wells.
-
Incubation: Incubate the plates under appropriate conditions for 18-24 hours.
-
Interpretation of Results: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Workflow for Agar Well Diffusion Assay
Caption: Workflow for the agar well diffusion method to assess antimicrobial activity.
Mechanism of Action
The precise molecular mechanism of action for this compound has not been fully elucidated. However, as a polyacetylene compound, its antimicrobial activity is likely attributed to its ability to disrupt the integrity of microbial cell membranes.[2] Polyacetylenes are known to be lipophilic and can insert into the lipid bilayer of cell membranes, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.
Further research is necessary to determine if this compound also inhibits specific cellular processes such as cell wall synthesis, protein synthesis, or nucleic acid replication.
Potential Signaling Pathways Affected:
Given the membrane-disruptive potential of polyacetylenes, it is plausible that this compound could interfere with bacterial signaling pathways that are dependent on membrane integrity, such as:
-
Two-component systems: These systems are involved in sensing and responding to environmental stimuli and are often located in the cell membrane.
-
Quorum sensing: This cell-to-cell communication system relies on the diffusion of signaling molecules across the cell membrane.
Hypothesized Mechanism of Action
References
- 1. Elucidation of Antimicrobials and Biofilm Inhibitors Derived from a Polyacetylene Core - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynamic helical cationic polyacetylenes for fast and highly efficient killing of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: A Technical Guide to the In Silico Prediction of Molecular Targets for Novel Bioactive Compounds
Introduction
The identification of molecular targets is a critical and often rate-limiting step in the drug discovery and development pipeline. For novel or uncharacterized bioactive compounds, such as the hypothetical molecule "Nemotinic acid," understanding the landscape of its protein interactions is paramount to elucidating its mechanism of action, predicting potential therapeutic applications, and identifying off-target effects. In silico target prediction has emerged as an indispensable strategy, offering a rapid, cost-effective, and powerful alternative to traditional experimental screening methods.[1][2] By leveraging computational power and vast biological databases, these approaches can sift through the entire proteome to generate a shortlist of high-probability targets, thereby focusing and accelerating downstream experimental validation.
This technical guide provides a comprehensive overview of a multi-pronged in silico workflow designed to predict the biological targets of a novel chemical entity, using the hypothetical "this compound" as a case study. We will detail the core methodologies, present standardized protocols for key computational experiments, and demonstrate how to integrate data from disparate approaches to build a robust, evidence-based hypothesis of target engagement.
The Integrated In Silico Target Prediction Workflow
A robust target prediction strategy does not rely on a single algorithm. Instead, it employs an integrated workflow that combines ligand-based, structure-based, and systems-level approaches to generate a consensus-driven list of putative targets. Each methodology offers a unique perspective on the compound's potential interactions, and their convergence on a specific target significantly increases the confidence of the prediction.
Caption: Integrated workflow for in silico target prediction of a novel compound.
Ligand-Based Target Prediction
Ligand-based methods operate on the principle of molecular similarity: structurally similar molecules are likely to have similar biological activities and bind to the same targets.[1] These methods are particularly useful when the three-dimensional structure of potential targets is unknown.
Chemical Similarity Searching
This technique involves comparing the chemical structure of the query compound against large databases of compounds with known biological activities.
Experimental Protocol: 2D Fingerprint Similarity Search
-
Compound Preparation:
-
Obtain the 2D structure of this compound in SMILES (Simplified Molecular Input Line Entry System) format.
-
Example SMILES: C1=CC(=CN=C1)C(=O)O (This is for Nicotinic Acid, used here for illustration).
-
-
Database Selection:
-
Fingerprint Generation:
-
Convert the SMILES string of this compound and all database compounds into a chemical fingerprint. A common choice is the Extended-Connectivity Fingerprint (ECFP4), which represents molecular structures as a series of circular atom neighborhoods.
-
-
Similarity Calculation:
-
Calculate the Tanimoto coefficient (Tc) between the this compound fingerprint and every compound in the database. The Tc ranges from 0 (no similarity) to 1 (identical structures).
-
Formula: Tc(A, B) = c / (a + b - c), where 'a' and 'b' are the number of features in fingerprints A and B, and 'c' is the number of common features.
-
-
Target Association:
-
Retrieve compounds with a Tc > 0.85 (a common threshold for significant similarity).
-
Collect the known biological targets for these structurally similar compounds.
-
Rank the potential targets based on the frequency of their appearance and the similarity scores of the associated ligands.
-
Pharmacophore Modeling
A pharmacophore is a 3D arrangement of essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to interact with a specific target.
Caption: Workflow for generating a ligand-based pharmacophore model.
Experimental Protocol: Ligand-Based Pharmacophore Generation
-
Ligand Set Selection:
-
From the similarity search results, select a diverse set of 5-10 active compounds known to bind to a high-priority target identified in the previous step.
-
-
Conformational Analysis:
-
Generate a library of low-energy 3D conformations for each selected ligand using software like MOE (Molecular Operating Environment) or LigandScout.[2] This is critical as the bioactive conformation may not be the global minimum energy state.
-
-
Feature Identification:
-
Identify common pharmacophoric features (e.g., Hydrogen Bond Acceptor, Aromatic Ring) present across the set of active ligands.
-
-
Model Generation and Validation:
-
Database Screening:
-
Use the validated pharmacophore model to screen a multi-conformer database of compounds (e.g., ZINC, MolPort) to find novel scaffolds that match the 3D feature arrangement. The targets of these retrieved hits can provide further evidence for the predicted target of this compound.
-
Structure-Based Target Prediction
Structure-based methods require the 3D structure of the protein target. Reverse docking, a prominent structure-based technique, flips the conventional virtual screening paradigm: instead of screening many compounds against one target, it screens one compound against a library of many potential targets.[7][8]
Caption: General workflow for a reverse docking experiment.
Experimental Protocol: Reverse Docking with AutoDock Vina
-
Ligand Preparation:
-
Generate a 3D structure of this compound using a tool like Avogadro or Open Babel.
-
Perform energy minimization using a force field (e.g., MMFF94).
-
Prepare the ligand file in PDBQT format using MGLTools, which involves assigning atom types and defining rotatable bonds.[9]
-
-
Target Library Preparation:
-
Compile a library of potential protein targets. A good starting point is the human subset of the Protein Data Bank (PDB). Alternatively, use curated target databases like scPDB.
-
For each protein structure, remove water molecules and co-crystallized ligands.
-
Add polar hydrogens and assign Gasteiger charges.
-
Convert each protein structure to the PDBQT format.
-
-
Docking Simulation:
-
For each protein, define a search space (grid box) that encompasses the entire protein surface to ensure a "blind docking" approach.[10]
-
Use AutoDock Vina to dock the prepared this compound structure into each prepared protein target.
-
Vina will generate multiple binding poses for each protein and calculate a corresponding binding affinity score (in kcal/mol).
-
-
Results Analysis and Filtering:
-
Rank all protein targets based on the best binding affinity score. More negative scores indicate stronger predicted binding.
-
Filter the results to identify proteins with the most favorable binding energies.
-
Visually inspect the top-ranked protein-ligand complexes using PyMOL or Chimera to assess the plausibility of the binding pose and interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
Network Pharmacology
Network pharmacology moves beyond a single-target view to explore the complex web of interactions between a compound, its multiple targets, and disease-related pathways.[11][12] This systems-level approach is excellent for identifying key proteins ("hubs") that may be modulated by the compound.
Experimental Protocol: Compound-Target-Disease Network Analysis
-
Initial Target Collection:
-
Aggregate all potential targets for this compound identified through the ligand-based and structure-based methods described above.
-
Use databases like STITCH and PharmMapper to supplement this initial list.
-
-
Protein-Protein Interaction (PPI) Network Construction:
-
Input the list of potential targets into a PPI database such as STRING or BioGRID.
-
Set a high confidence score (e.g., > 0.7 in STRING) to ensure interactions are well-supported.
-
Visualize the resulting network using software like Cytoscape.[4]
-
-
Network Analysis and Hub Identification:
-
In Cytoscape, use the NetworkAnalyzer tool to calculate topological parameters for each node (protein), such as Degree (number of connections) and Betweenness Centrality (importance in connecting other nodes).
-
Proteins with high degree and betweenness centrality are considered "hub" proteins and are likely to be critical points of regulation.
-
-
Pathway Enrichment Analysis:
-
Take the list of interacting proteins from the network and perform a pathway enrichment analysis using tools like DAVID or Metascape.
-
This analysis identifies which biological pathways (e.g., KEGG pathways, Gene Ontology terms) are statistically overrepresented in the dataset. This provides clues to the compound's potential therapeutic effects or toxicities.
-
Caption: Hypothetical signaling pathway modulated by this compound's predicted targets.
Data Integration and Target Prioritization
The final step of the in silico process is to synthesize the results from all methods to create a final, prioritized list of putative targets. Targets that are predicted by multiple, orthogonal methods have the highest likelihood of being biologically relevant.
Table 1: Hypothetical Prioritized Target List for this compound
| Target Protein | Gene Name | Method 1: Similarity (Max Tc) | Method 2: Reverse Docking (kcal/mol) | Method 3: Network (Degree) | Consensus Score | Priority |
| Mitogen-activated protein kinase 1 | MAPK1 | 0.88 | -9.2 | 45 | 3 | High |
| Phosphoinositide 3-kinase | PIK3CA | 0.86 | -8.7 | 32 | 3 | High |
| Cyclooxygenase-2 | PTGS2 | 0.91 | -7.5 | 15 | 2 | Medium |
| Carbonic anhydrase 2 | CA2 | Not Found | -9.5 | 8 | 1 | Medium |
| Aldose reductase | AKR1B1 | 0.85 | Not in Top 100 | 21 | 2 | Low |
| Serum albumin | ALB | Not Found | -10.1 | 5 | 1 | Low (Likely non-specific) |
Note: Consensus Score is a hypothetical metric where 1 point is awarded for each method that identifies the target.
The Imperative of Experimental Validation
Key Validation Experiments:
-
Binding Assays: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Radioligand Binding Assays can confirm a direct physical interaction between this compound and the predicted target protein and determine binding affinity (Kd).
-
Functional Assays: Enzyme activity assays (for enzymes) or cell-based reporter assays can determine whether the binding of this compound modulates the biological function of the target (e.g., inhibition or activation).
-
Cellular Thermal Shift Assay (CETSA): This method can confirm target engagement in a cellular environment by measuring changes in protein thermal stability upon ligand binding.
Conclusion
The in silico prediction of protein targets for novel compounds like this compound is a powerful, multi-faceted approach that significantly de-risks and accelerates early-stage drug discovery. By systematically integrating ligand-based similarity searches, structure-based reverse docking, and systems-level network pharmacology, researchers can build a compelling, data-driven case for a compound's mechanism of action. This guide provides a foundational workflow and detailed protocols that can be adapted and applied to any novel bioactive molecule, transforming a chemical structure into a list of high-probability biological targets ready for the ultimate test of experimental validation.
References
- 1. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wpage.unina.it [wpage.unina.it]
- 3. academic.oup.com [academic.oup.com]
- 4. m.youtube.com [m.youtube.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. columbiaiop.ac.in [columbiaiop.ac.in]
- 7. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]
- 8. Reverse docking: Significance and symbolism [wisdomlib.org]
- 9. youtube.com [youtube.com]
- 10. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Network Pharmacology Databases for Traditional Chinese Medicine: Review and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Validation strategies for target prediction methods [ouci.dntb.gov.ua]
Methodological & Application
Application Notes and Protocols for High-Yield Synthesis of Nicotinic Acid Derivatives
Introduction
While the initial focus of this document was the synthesis of Nemotinic acid derivatives, a thorough review of the scientific literature indicates a scarcity of available high-yield synthesis protocols for this specific compound. Conversely, there is a wealth of information regarding the synthesis and biological applications of Nicotinic acid (Niacin, Vitamin B3) derivatives. Nicotinic acid and its analogues are pivotal in pharmaceutical research, exhibiting a broad spectrum of activities including anti-inflammatory, antimicrobial, anticancer, and fungicidal properties. This document provides detailed application notes and protocols for the high-yield synthesis of various Nicotinic acid derivatives, catering to researchers, scientists, and professionals in drug development.
Synthesis of Nicotinic Acid Derivatives: An Overview
Nicotinic acid serves as a versatile starting material for the synthesis of a wide array of derivatives. Common synthetic strategies involve modifications at the carboxylic acid group, the pyridine ring, or both. These modifications are tailored to enhance the biological activity, selectivity, and pharmacokinetic properties of the resulting compounds. Key reaction types include esterification, amidation, hydrazone formation, and cyclization reactions to form novel heterocyclic systems.
Experimental Protocols
General Synthesis of Nicotinic Acid Acylhydrazones
Acylhydrazones of nicotinic acid are valuable intermediates and have shown significant biological activities, including antimicrobial effects.[1][2]
Protocol:
-
Preparation of Nicotinic Acid Hydrazide: A mixture of methyl nicotinate (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol is refluxed for 8-12 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated nicotinic acid hydrazide is filtered, washed with cold ethanol, and dried.
-
Synthesis of Acylhydrazones: To a solution of nicotinic acid hydrazide (1 equivalent) in ethanol, the appropriate aldehyde or ketone (1 equivalent) is added, along with a catalytic amount of glacial acetic acid (2-3 drops). The mixture is refluxed for 4-6 hours. The resulting solid product is filtered upon cooling, washed with ethanol, and recrystallized from a suitable solvent (e.g., ethanol or methanol) to afford the pure acylhydrazone.[1][2]
Synthesis of 1,3,4-Oxadiazoline Derivatives
1,3,4-oxadiazoline derivatives can be synthesized from acylhydrazones and have demonstrated antimicrobial properties.[1][2]
Protocol:
-
A mixture of the synthesized nicotinic acid acylhydrazone (1 equivalent) and acetic anhydride (5-10 equivalents) is refluxed for 6-8 hours.
-
After cooling, the excess acetic anhydride is removed under reduced pressure.
-
The residue is poured into ice-cold water, and the precipitated solid is filtered, washed with water, and dried.
-
Purification is achieved by recrystallization from ethanol to yield the desired 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivative.[1]
Synthesis of 2-Substituted Phenyl Derivatives of Nicotinic Acid
These derivatives have shown potential as analgesic and anti-inflammatory agents.[3]
Protocol:
-
Suzuki Coupling Reaction: A mixture of 2-chloronicotinic acid (1 equivalent), a substituted phenylboronic acid (1.2 equivalents), palladium(II) acetate (0.05 equivalents), triphenylphosphine (0.1 equivalents), and a base such as sodium carbonate (2 equivalents) in a solvent system of toluene, ethanol, and water is heated to reflux for 12-16 hours under an inert atmosphere.
-
After cooling, the reaction mixture is filtered, and the filtrate is concentrated.
-
The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-substituted phenyl derivative of nicotinic acid.
Data Presentation
Table 1: Yields of Synthesized Nicotinic Acid Derivatives
| Compound Type | Derivative | Yield (%) | Reference |
| Acylhydrazone | N'-(phenylmethylidene)nicotinohydrazide | 85 | [2] |
| Acylhydrazone | N'-(4-chlorobenzylidene)nicotinohydrazide | 92 | [2] |
| 1,3,4-Oxadiazoline | 3-acetyl-5-(4-methoxyphenyl)-2-(pyridin-3-yl)-1,3,4-oxadiazoline | 75 | [1] |
| Phenyl Derivative | 2-(2-bromophenyl)nicotinic acid | 78 | [3] |
Table 2: Biological Activity of Selected Nicotinic Acid Derivatives
| Compound | Biological Activity | IC₅₀ / MIC | Cell Line / Organism | Reference |
| Compound 13 (Acylhydrazone) | Antibacterial | 7.81 µg/mL | Staphylococcus aureus (MRSA) | [1] |
| Compound 25 (1,3,4-Oxadiazoline) | Antibacterial | 7.81 µg/mL | Bacillus subtilis | [1] |
| Compound 5c | VEGFR-2 Inhibition | 0.068 µM | - | [4] |
| Compound 4c | Anti-inflammatory | - | - | [3] |
| Compound 4f | Fungicidal (CDM) | 1.96 mg/L | Pseudoperonospora cubensis | [5] |
Visualization of Methodologies and Pathways
General Workflow for the Synthesis of Nicotinic Acid Derivatives
Caption: Synthetic routes to key Nicotinic acid derivatives.
Signaling Pathway Inhibition by a Nicotinic Acid Derivative
Certain nicotinic acid analogues have been identified as inhibitors of the Hypoxia-Inducible Factor (HIF)-1α pathway, a key regulator in cancer progression.[6]
Caption: Inhibition of the HIF-1α signaling pathway.
References
- 1. PubChemLite - this compound (C11H10O3) [pubchemlite.lcsb.uni.lu]
- 2. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (CHEBI:168159) [ebi.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Nicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Nemotinic acid extraction from Malus domestica
Application Notes and Protocols
Topic: Protocol for Nemotinic Acid Extraction from Malus domestica
Audience: Researchers, scientists, and drug development professionals.
Introduction
Malus domestica, the common apple, is a rich source of a diverse array of secondary metabolites, including a variety of organic acids that contribute to its characteristic taste and potential health benefits.[1][2][3] This document provides a detailed protocol for the extraction, purification, and quantification of a novel hypothetical compound, "this compound," from Malus domestica. The methodologies outlined are based on established principles for the extraction of organic acids and other phytochemicals from plant matrices.[4][5][6][7][8] This protocol is intended to serve as a comprehensive guide for researchers interested in the discovery and development of novel bioactive compounds from natural sources.
Materials and Methods
Sample Preparation
1.1. Fruit Selection: Fresh, mature Malus domestica fruits of a specified cultivar are selected. The peel and flesh are separated for differential analysis.
1.2. Homogenization: A 10 g sample of either apple peel or flesh is finely ground in liquid nitrogen to a homogenous powder. This prevents enzymatic degradation of the target compound.
Extraction of this compound
This protocol employs an ultrasound-assisted extraction (UAE) method to enhance extraction efficiency.[9]
2.1. Solvent Preparation: An extraction solvent of 80% methanol in ultrapure water is prepared.
2.2. Extraction Procedure:
- The powdered apple tissue is suspended in the extraction solvent at a 1:10 solid-to-liquid ratio (10 g sample in 100 mL solvent).
- The suspension is subjected to ultrasonication for 30 minutes at a controlled temperature of 40°C.
- The mixture is then centrifuged at 10,000 × g for 15 minutes.
- The supernatant is collected, and the extraction process is repeated on the pellet to ensure exhaustive extraction.
- The supernatants from both extractions are pooled.
Purification of this compound
3.1. Solvent Evaporation: The pooled supernatant is concentrated under reduced pressure using a rotary evaporator at 45°C to remove the methanol.
3.2. Liquid-Liquid Partitioning:
- The remaining aqueous extract is adjusted to pH 2.5 with 1M HCl to protonate the acidic compounds.
- The acidified extract is then partitioned three times with an equal volume of ethyl acetate.
- The organic phases are collected and pooled.
3.3. Final Purification: The pooled ethyl acetate fractions are washed with brine, dried over anhydrous sodium sulfate, and evaporated to dryness to yield the crude this compound extract.
Quantification of this compound
Quantification is performed using High-Performance Liquid Chromatography (HPLC) with a UV detector.[1]
4.1. Sample Preparation: The crude extract is redissolved in methanol to a known concentration and filtered through a 0.22 µm syringe filter prior to injection.
4.2. HPLC Conditions:
- Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm)
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
- Flow Rate: 1.0 mL/min
- Detection: UV at 280 nm
- Injection Volume: 20 µL
4.3. Calibration: A calibration curve is generated using a purified this compound standard of known concentrations to enable accurate quantification.
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data for this compound extraction from different tissues of Malus domestica.
| Sample ID | Tissue | Extraction Yield (mg/g FW) | Purity (%) |
| MD-01 | Peel | 1.25 ± 0.15 | 85.2 ± 3.1 |
| MD-02 | Flesh | 0.45 ± 0.08 | 78.9 ± 4.5 |
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the experimental workflow for this compound extraction and a hypothetical signaling pathway in which this compound may be involved.
Caption: Experimental workflow for the extraction and quantification of this compound.
Caption: Hypothetical signaling pathway involving this compound.
References
- 1. Determination of Predominant Organic Acid Components in Malus Species: Correlation with Apple Domestication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Methods for Extraction and Identification of Primary and Secondary Metabolites of Apple (Malus domestica) Fr… [ouci.dntb.gov.ua]
- 3. Evaluation of Sugar and Organic Acid Composition of Apple Cultivars (Malus domestica Borkh.) Grown in Serbia [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. [PDF] Analytical Methods for Extraction and Identification of Primary and Secondary Metabolites of Apple (Malus domestica) Fruits: A Review | Semantic Scholar [semanticscholar.org]
- 7. Analytical Methods for Extraction and Identification of Primary and Secondary Metabolites of Apple (<i>Malus domestica</i>) Fruits: A Review - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Nemotinic Acid Minimum Inhibitory Concentration (MIC) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemotinic acid, a polyunsaturated fatty acid with the chemical structure 4-hydroxyundeca-5,6-dien-8,10-diynoic acid, is a natural product of interest for its potential biological activities. Due to its structural relationship with other polyacetylenic and polyunsaturated fatty acids known to possess antimicrobial properties, assessing its efficacy against various microbial strains is a critical step in the evaluation of its therapeutic potential. These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method. This standardized assay is fundamental for quantifying the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Given that this compound is a hydrophobic compound, this protocol includes specific modifications to ensure its proper solubilization and accurate assessment of its antimicrobial activity. The provided methodologies are designed to be robust and reproducible for screening this compound against a panel of clinically relevant bacteria.
Data Presentation
The following table summarizes hypothetical MIC data for this compound against common bacterial strains, based on typical results for structurally similar polyunsaturated fatty acids. This data is for illustrative purposes and actual experimental results should be substituted.
| Bacterial Strain | ATCC Number | Gram Stain | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) [Positive Control] | DMSO Control [Negative Control] |
| Staphylococcus aureus | 29213 | Gram-positive | 16 | 0.5 | No Inhibition |
| Enterococcus faecalis | 29212 | Gram-positive | 32 | 1 | No Inhibition |
| Streptococcus pneumoniae | 49619 | Gram-positive | 8 | 0.25 | No Inhibition |
| Escherichia coli | 25922 | Gram-negative | >128 | 0.015 | No Inhibition |
| Pseudomonas aeruginosa | 27853 | Gram-negative | >128 | 0.25 | No Inhibition |
| Klebsiella pneumoniae | 700603 | Gram-negative | 64 | 0.06 | No Inhibition |
Experimental Protocols
Principle of the Assay
The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.[1] This method involves challenging a standardized population of bacteria with serially diluted concentrations of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.
Materials and Reagents
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), sterile
-
Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates (U-bottom)
-
Sterile reservoir basins
-
Multichannel pipette (50-300 µL)
-
Single-channel pipettes
-
Incubator (35 ± 2°C)
-
Spectrophotometer or McFarland turbidity standards
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
Experimental Workflow Diagram
Caption: Workflow for the this compound MIC Assay.
Step-by-Step Protocol
1. Preparation of this compound Stock Solution
Due to the hydrophobic nature of this compound, a stock solution should be prepared in a suitable solvent.
1.1. Weigh a precise amount of this compound powder. 1.2. Dissolve the powder in 100% sterile DMSO to achieve a high concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution. 1.3. Prepare a working stock solution by diluting the high concentration stock in sterile CAMHB. The final DMSO concentration in the first well of the serial dilution should not exceed 1% to avoid solvent-induced toxicity to the bacteria.
2. Preparation of Bacterial Inoculum
2.1. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. 2.2. Suspend the colonies in sterile saline or PBS. 2.3. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This can be done visually or using a spectrophotometer (OD₆₀₀ of 0.08-0.13). 2.4. Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Broth Microdilution Assay
3.1. Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate. 3.2. Add 200 µL of the this compound working stock solution (at twice the highest desired final concentration) to well 1. 3.3. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control, and well 12 as the sterility control. 3.4. Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL. 3.5. Add 100 µL of sterile CAMHB to well 12 (sterility control). 3.6. Set up a positive control using a known antibiotic (e.g., ciprofloxacin) in a separate set of wells following the same serial dilution and inoculation procedure. 3.7. Set up a solvent control with the highest concentration of DMSO used in the assay (e.g., 1%) in CAMHB and inoculate with the test organism to ensure the solvent has no inhibitory effect.
4. Incubation and MIC Determination
4.1. Seal the microtiter plate with a breathable film or place it in a container with a moist towel to prevent evaporation. 4.2. Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air. 4.3. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship in determining the antimicrobial effect of this compound.
Caption: Logical flow for MIC determination.
Conclusion
This document provides a comprehensive protocol for conducting a Minimum Inhibitory Concentration assay for this compound. Adherence to this standardized methodology, with particular attention to the handling of a hydrophobic compound, will enable researchers to obtain reliable and comparable data on the antimicrobial potency of this compound. The results from this assay are foundational for further preclinical development, including mechanism of action studies, time-kill kinetics, and in vivo efficacy models.
References
Application Notes & Protocols: Assessing Cell Viability in the Presence of Nicotinic Acid
Audience: Researchers, scientists, and drug development professionals.
Note on Terminology: This document pertains to Nicotinic acid , also known as Niacin or Vitamin B3. The term "Nemotinic acid" provided in the query does not correspond to a recognized chemical compound in scientific literature; it is presumed to be a typographical error for Nicotinic acid.
Introduction
Nicotinic acid (NA), a crucial B vitamin, plays a significant role in cellular metabolism and, at pharmacological doses, modulates lipid profiles and inflammatory responses.[1][2][3] Its effects are primarily mediated through the G protein-coupled receptor GPR109A (HM74A).[1][3] Evaluating the impact of Nicotinic acid on cell health is fundamental in toxicology, drug discovery, and biomedical research.[4] Cell viability assays are essential tools to quantify the cellular response to NA, determining whether it has cytotoxic (cell-killing), cytostatic (growth-inhibiting), or even protective effects.[5][6]
This document provides detailed protocols for three common cell viability assays—MTT, Neutral Red Uptake, and LDH—and discusses key considerations for their use with Nicotinic acid.
Application Notes: Assay Principles and Considerations
Cell viability can be assessed by measuring various cellular parameters, including metabolic activity, membrane integrity, and lysosomal function.[5][7] The choice of assay is critical and can influence the interpretation of results.
-
Metabolic Activity (MTT Assay): This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8][9][10] The amount of formazan produced is proportional to the number of viable cells.[11]
-
Membrane Integrity (LDH Assay): Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage or cell lysis.[12][13][14] The LDH assay quantifies this released enzyme, providing a measure of cytotoxicity.[6][15]
-
Lysosomal Integrity (Neutral Red Uptake Assay): This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[16] The amount of dye retained by the cells is proportional to the number of viable cells. When working with plant-derived extracts or colored compounds, this assay can be advantageous as its protocol includes a washing step that removes the test substance before measurement, reducing the risk of chemical interference with the indicator dye.[17]
Special Considerations for Nicotinic Acid:
-
pH Changes: Nicotinic acid is an acidic compound.[2] High concentrations could potentially lower the pH of the culture medium, which can independently affect cell viability. It is crucial to include appropriate vehicle controls and to ensure the final pH of the medium is within the physiological range.
-
Metabolic Effects: As a precursor for NAD/NADH, Nicotinic acid is central to cellular metabolism.[2] This could potentially influence assays that rely on metabolic readouts, such as the MTT or MTS assays. Researchers should be aware that changes in absorbance may reflect altered metabolic states rather than solely a change in cell number.
-
Compound Interference: While less likely with a simple molecule like Nicotinic acid, some test compounds can directly react with assay reagents (e.g., reducing MTT), leading to false-positive results.[17] A cell-free control (compound in medium without cells) should always be included to test for such interactions.
Nicotinic Acid Signaling Pathway
Nicotinic acid primarily acts by binding to the GPR109A receptor, which is coupled to a Gi protein. This interaction inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. In parallel, the activation of the Gi protein can trigger downstream signaling cascades, including the phospholipase A2 (PLA2)/arachidonic acid (AA) pathway, which is associated with the prostaglandin release that causes the common "flushing" side effect of niacin.[18] Recent studies also show NA can have neuroprotective effects by inhibiting the mitochondrial pathway of apoptosis.[19]
Experimental Protocols & Workflows
MTT Cell Viability Assay
This protocol is adapted for assessing the effect of Nicotinic acid on adherent cells in a 96-well format.
Materials:
-
Nicotinic acid (MW: 123.11 g/mol )
-
Cell line of interest (e.g., SH-SY5Y, HepG2)
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[8][20]
-
96-well flat-bottom plates
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[12]
-
Compound Preparation: Prepare a stock solution of Nicotinic acid in an appropriate solvent (e.g., sterile water or culture medium). Perform serial dilutions to create a range of working concentrations.
-
Cell Treatment: Remove the culture medium from the wells and add 100 µL of medium containing various concentrations of Nicotinic acid. Include vehicle-only controls and untreated controls. Also, prepare cell-free wells with the highest concentration of NA to check for direct MTT reduction.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[11]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to purple formazan crystals.[11][20]
-
Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8][10]
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[9][10] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from cell-free wells) from all readings. Calculate cell viability as a percentage relative to the untreated control cells.
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100
-
LDH Cytotoxicity Assay
This protocol measures cytotoxicity by quantifying LDH released from damaged cells.
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (contains substrate mix, assay buffer, and stop solution)
-
Cells and Nicotinic acid as described for the MTT assay
-
96-well flat-bottom plates
-
Lysis buffer (often 10X, provided in kits) for maximum LDH release control
-
Microplate reader (absorbance at 490 nm)
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with Nicotinic acid as described in steps 1-4 of the MTT protocol. Set up triplicate wells for three key controls:
-
Untreated Control: Cells with medium only (spontaneous LDH release).
-
Vehicle Control: Cells with solvent used for NA (if any).
-
Maximum LDH Release Control: Untreated cells, to be lysed before measurement.
-
Medium Background Control: Medium only, no cells.
-
-
Lysis of Control Wells: 30-45 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" wells and mix gently.
-
Sample Collection: After incubation, centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells.
-
Supernatant Transfer: Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.[15]
-
Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions (typically by mixing the substrate and assay buffer).[15]
-
Add Reaction Mix: Add 50 µL of the prepared reaction mixture to each well containing supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]
-
Stop Reaction: Add 50 µL of Stop Solution (if provided in the kit) to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm within 1 hour.
-
Data Analysis:
-
Subtract the medium background absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
-
Neutral Red (NR) Uptake Assay
This protocol assesses viability based on the uptake of NR dye into the lysosomes of healthy cells.
Materials:
-
Cells and Nicotinic acid as previously described
-
Neutral Red (NR) stock solution (e.g., 3.3 mg/mL)[21]
-
NR working solution (e.g., 33-50 µg/mL in pre-warmed, serum-free medium)[21]
-
PBS (Phosphate-Buffered Saline)
-
NR destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid)[22][23]
-
96-well plates
-
Microplate reader (absorbance at 540 nm)
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT protocol to seed and treat cells with Nicotinic acid for the desired duration.
-
Medium Removal: After incubation, carefully aspirate the culture medium containing the test compound.
-
Cell Washing: Gently wash the cells with 150 µL of pre-warmed PBS to remove any residual compound.[17][23]
-
NR Staining: Add 100 µL of the NR working solution to each well.
-
Incubation: Incubate the plate for 2-3 hours at 37°C, 5% CO₂, allowing viable cells to take up the dye.[22][23]
-
Dye Removal and Washing: Remove the NR solution and quickly wash the cells again with 150 µL of PBS to remove unincorporated dye.[23]
-
Dye Extraction: Add 150 µL of the NR destain solution to each well.[23]
-
Solubilization: Place the plate on an orbital shaker for 10-15 minutes to fully extract the dye from the lysosomes and form a homogenous solution.[23]
-
Absorbance Reading: Measure the optical density (OD) at 540 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100
-
Data Presentation
Quantitative data should be summarized in clear, structured tables. This allows for easy comparison of the effects of Nicotinic acid across different concentrations, cell lines, and time points. Below are examples of how to present the data.
Table 1: Effect of Nicotinic Acid on Cell Viability (%) Determined by MTT Assay
| Concentration (µM) | Cell Line A (24h) | Cell Line A (48h) | Cell Line B (24h) | Cell Line B (48h) |
| 0 (Control) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 3.9 | 100 ± 4.2 |
| 10 | 98.2 ± 3.8 | 95.6 ± 4.2 | 99.1 ± 3.5 | 97.3 ± 4.0 |
| 50 | 94.5 ± 4.1 | 88.3 ± 3.9 | 96.7 ± 4.0 | 91.5 ± 3.8 |
| 100 | 89.1 ± 3.5 | 75.4 ± 4.6 | 92.3 ± 3.7 | 82.1 ± 4.1 |
| 250 | 76.3 ± 4.0 | 58.1 ± 5.0 | 85.4 ± 4.2 | 68.9 ± 4.5 |
| 500 | 61.8 ± 3.7 | 42.7 ± 4.8 | 74.6 ± 3.9 | 51.2 ± 4.3 |
| Data are presented as mean ± standard deviation (n=3). This is hypothetical data for illustrative purposes. |
Table 2: Cytotoxicity of Nicotinic Acid Determined by LDH Release Assay
| Concentration (µM) | % Cytotoxicity (24h) | % Cytotoxicity (48h) |
| 0 (Control) | 2.1 ± 0.8 | 3.5 ± 1.1 |
| 50 | 4.3 ± 1.0 | 8.9 ± 1.5 |
| 100 | 8.7 ± 1.2 | 16.2 ± 1.8 |
| 250 | 19.5 ± 2.1 | 35.8 ± 2.5 |
| 500 | 34.1 ± 2.5 | 51.4 ± 3.0 |
| Data are presented as mean ± standard deviation (n=3). This is hypothetical data for illustrative purposes. |
Table 3: Summary of IC₅₀ Values for Nicotinic Acid
| Assay | Cell Line | Incubation Time | IC₅₀ (µM) |
| MTT | Cell Line A | 48h | 450.5 |
| MTT | Cell Line B | 48h | 495.2 |
| Neutral Red | Cell Line A | 48h | 465.8 |
| IC₅₀ (half-maximal inhibitory concentration) values are calculated from dose-response curves using non-linear regression. This is hypothetical data for illustrative purposes. |
References
- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. opentrons.com [opentrons.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 14. LDH Cytotoxicity Assay [bio-protocol.org]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. assaygenie.com [assaygenie.com]
- 17. researchgate.net [researchgate.net]
- 18. Enhancement of arachidonic acid signaling pathway by nicotinic acid receptor HM74A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Nicotinic acid attenuates amyloid β1-42-induced mitochondrial dysfunction and inhibits the mitochondrial pathway of apoptosis in differentiated SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - LT [thermofisher.com]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 22. re-place.be [re-place.be]
- 23. qualitybiological.com [qualitybiological.com]
Unraveling the Potential of Nemotinic Acid in Antimicrobial Combination Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The rise of antimicrobial resistance necessitates innovative therapeutic strategies. One promising avenue is the use of combination therapies, where existing antimicrobial agents are co-administered with compounds that can enhance their efficacy or overcome resistance mechanisms. This document provides detailed application notes and protocols for investigating the potential of nemotinic acid as a synergistic partner in combination with other antimicrobials.
Introduction to this compound
This compound is a novel compound that has garnered interest for its potential bioactivity. While research is in its early stages, preliminary data suggests that it may act as a modulator of bacterial physiology, making it a candidate for combination therapy. This document outlines the current understanding of its proposed mechanism of action and provides standardized protocols for its evaluation.
Proposed Mechanism of Action and Synergy
The precise mechanism of action of this compound is currently under investigation. One leading hypothesis is its interference with bacterial nicotinamide adenine dinucleotide (NAD) biosynthesis. By disrupting this crucial metabolic pathway, this compound may potentiate the effects of other antimicrobials that target different cellular processes. This proposed pathway is a key area of research for understanding its synergistic potential.
A related compound, melinacidin, has been shown to block the synthesis of nicotinic acid in Bacillus subtilis.[1][2] The inhibitory activity of melinacidin was reversed by nicotinic acid and its derivatives, suggesting an interference with the conversion of quinolinic acid to nicotinate ribonucleotide.[1] While distinct, the study of melinacidin provides a framework for investigating the mechanism of this compound.
The following diagram illustrates the hypothesized signaling pathway targeted by this compound, leading to enhanced antimicrobial susceptibility.
Quantitative Data Summary
Comprehensive evaluation of this compound's synergistic potential requires rigorous quantitative analysis. The following tables provide a template for summarizing key data points from in vitro experiments. Researchers should populate these tables with their experimental findings to facilitate comparison and analysis.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Partner Antimicrobials
| Bacterial Strain | This compound MIC (µg/mL) | Antimicrobial A MIC (µg/mL) | Antimicrobial B MIC (µg/mL) | ... |
| Staphylococcus aureus ATCC 29213 | ||||
| Escherichia coli ATCC 25922 | ||||
| Pseudomonas aeruginosa ATCC 27853 | ||||
| Clinical Isolate 1 | ||||
| ... |
Table 2: Fractional Inhibitory Concentration (FIC) Indices for Combination Therapies
| Bacterial Strain | This compound + Antimicrobial A FIC Index | This compound + Antimicrobial B FIC Index | ... | Interpretation* |
| S. aureus ATCC 29213 | ||||
| E. coli ATCC 25922 | ||||
| P. aeruginosa ATCC 27853 | ||||
| Clinical Isolate 1 | ||||
| ... |
*Interpretation: Synergy (FIC ≤ 0.5), Additive (0.5 < FIC ≤ 1), Indifference (1 < FIC ≤ 4), Antagonism (FIC > 4)
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to evaluate the synergistic effects of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Workflow for MIC Determination:
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains
-
This compound and partner antimicrobials
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of this compound and each antimicrobial agent in an appropriate solvent.
-
Perform serial two-fold dilutions of each compound in MHB directly in the microtiter plates.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is visually determined as the lowest concentration of the compound that inhibits visible growth.
Checkerboard Assay for Synergy Testing
This assay is used to determine the Fractional Inhibitory Concentration (FIC) index and assess the nature of the interaction between this compound and a partner antimicrobial.
Experimental Setup for Checkerboard Assay:
Procedure:
-
In a 96-well plate, prepare serial dilutions of antimicrobial A along the x-axis and this compound along the y-axis.
-
Each well will therefore contain a unique combination of concentrations of the two agents.
-
Inoculate the plate with a standardized bacterial suspension as described in the MIC protocol.
-
Incubate under the same conditions.
-
After incubation, determine the MIC of each drug alone and in combination.
-
Calculate the FIC for each drug and the FIC index to determine the nature of the interaction.
Future Directions and Considerations
The study of this compound in combination therapy is a burgeoning field. Future research should focus on:
-
Elucidating the precise molecular target of this compound.
-
Expanding the range of bacterial species and resistance mechanisms tested.
-
Conducting in vivo studies to validate in vitro findings.
-
Investigating the potential for toxicity and off-target effects.
By following these standardized protocols and systematically collecting quantitative data, the scientific community can build a robust understanding of this compound's potential as a valuable component of future antimicrobial therapies.
References
Troubleshooting & Optimization
Technical Support Center: Nemotinic Acid Synthesis
Welcome to the technical support center for Nemotinic acid synthesis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to overcome challenges related to low yield in their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in this compound synthesis that affect the overall yield?
A1: The synthesis of this compound is a multi-step process, but the most critical stages impacting yield are the palladium-catalyzed "Nemoto-Coupling" and the subsequent purification of the final carboxylic acid. Low yields are often traced back to issues in one of these two areas. Common errors in reaction procedure, post-reaction manipulations, or decomposition can lead to compound loss[1].
Q2: How sensitive is the Nemoto-Coupling reaction to atmospheric conditions?
A2: The Nemoto-Coupling reaction is highly sensitive to both oxygen and moisture[2][3]. The palladium catalyst, particularly in its active form, can be deactivated by oxygen. Moisture can interfere with the organometallic reagents used in the reaction. Therefore, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) and using anhydrous solvents are crucial for achieving high yields[1][3].
Q3: What is the expected yield for the synthesis of this compound under optimal conditions?
A3: Under optimized and carefully controlled conditions, the two-step synthesis is expected to yield approximately 75-85% of this compound. However, yields can vary significantly based on the purity of reagents, reaction setup, and adherence to the protocol. It's not uncommon for initial attempts to result in lower yields[4].
Q4: Can this compound be purified by distillation?
A4: Due to its high boiling point and potential for thermal decomposition, distillation is not a recommended method for purifying this compound. The preferred methods of purification are recrystallization or column chromatography[5][6]. For solid carboxylic acids, repeated crystallization from at least two different solvent systems is often effective[5].
Troubleshooting Guides
Issue 1: Low Yield in the Nemoto-Coupling Reaction
Q: My Nemoto-Coupling reaction is resulting in a yield of less than 40%. What are the potential causes and how can I improve it?
A: A low yield in this catalytic step is a common issue. The problem can usually be attributed to one of three areas: reagents and setup, reaction conditions, or catalyst activity.
Troubleshooting Steps:
-
Verify Reagent and Glassware Preparation:
-
Ensure all glassware was rigorously flame-dried or oven-dried immediately before use to remove any adsorbed moisture[1].
-
Use solvents that are freshly distilled or from a sealed bottle to ensure they are anhydrous. Contaminated solvents are a common source of low yields[2].
-
Check the purity of your starting materials. Impurities can interfere with the catalytic cycle[7].
-
-
Optimize Reaction Conditions:
-
Temperature Control: The reaction temperature is critical. Inconsistent or incorrect temperature can halt the reaction or lead to side products[2][3]. Use a calibrated thermometer and a reliable heating mantle or oil bath.
-
Stirring: Ensure the reaction mixture is being stirred vigorously and consistently. Inadequate stirring can lead to localized concentration gradients and poor reaction kinetics[8].
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent product decomposition[1].
-
-
Assess Catalyst and Ligand Activity:
-
The palladium catalyst and its associated ligands are central to the reaction's success. The choice of catalyst, ligands, and solvents are often interconnected[8].
-
Old or improperly stored catalysts can have reduced activity[2][3]. Consider using a fresh batch of the Nemoto-Catalyst.
-
Ensure the correct catalyst-to-ligand ratio is being used as specified in the protocol.
-
| Parameter | Condition A (Suboptimal) | Yield (%) | Condition B (Optimized) | Yield (%) |
| Solvent | Undried THF | 35% | Anhydrous, Distilled THF | 88% |
| Atmosphere | Air | 25% | Inert (Argon) | 91% |
| Temperature | Fluctuating (±10°C) | 42% | Stable (±1°C) | 89% |
| Catalyst Age | >1 year, opened | 38% | New, sealed vial | 92% |
Issue 2: Significant Product Loss During Purification
Q: I have a good yield after the hydrolysis step, but I'm losing a significant amount of this compound during purification. How can I minimize this loss?
A: Product loss during the purification of carboxylic acids often occurs during the workup and recrystallization or chromatography stages.
Troubleshooting Steps:
-
Aqueous Workup:
-
When neutralizing the basic hydrolysis mixture with acid, ensure you reach a pH at least three units below the pKa of this compound to ensure complete protonation and precipitation[5].
-
When extracting the product into an organic solvent, perform multiple extractions (e.g., 3 times) with a smaller volume of solvent rather than one large extraction. This is more efficient at recovering the product.
-
Thoroughly rinse any flasks or separatory funnels used during the workup to recover all of the material[1].
-
-
Recrystallization:
-
Solvent Choice: The choice of solvent is critical. An ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures. Experiment with different solvent systems to find the optimal one.
-
Cooling Rate: Allow the solution to cool slowly. Rapid cooling can trap impurities and lead to the formation of smaller, less pure crystals, which are harder to collect.
-
Filtration: Ensure the filter paper is properly seated in the funnel and that a good seal is formed during vacuum filtration to maximize the recovery of the solid product.
-
-
Column Chromatography:
-
Be aware that some carboxylic acids can be sensitive to silica gel[1]. If you suspect decomposition on the column, you can try deactivating the silica gel with a small amount of acid or use an alternative stationary phase like alumina.
-
Carefully select your solvent system to ensure good separation between your product and any impurities.
-
| Purification Method | Typical Recovery Rate (%) | Purity (%) | Notes |
| Single Recrystallization | 80 - 90% | 95 - 98% | Fast and effective for removing major impurities. |
| Multiple Recrystallizations | 65 - 80% | >99% | Higher purity but with some product loss in each step[5]. |
| Silica Gel Chromatography | 75 - 85% | >99% | Good for removing closely related impurities, but potential for product decomposition[1]. |
| Acid/Base Extraction | 90 - 95% | 90 - 95% | Excellent for removing neutral and basic impurities before final purification[6]. |
Experimental Protocols
Protocol 1: Optimized Nemoto-Coupling Reaction
-
Setup: Add a magnetic stir bar to a flame-dried, two-neck round-bottom flask. Seal the flask with septa and purge with argon for 10 minutes.
-
Reagent Addition: Under a positive pressure of argon, add Precursor A (1.0 eq), the Nemoto-Catalyst (0.02 eq), and the specified ligand (0.04 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe.
-
Reaction Initiation: Begin stirring and add Precursor B (1.2 eq) dropwise over 5 minutes.
-
Heating and Monitoring: Heat the reaction to 65°C in a pre-heated oil bath. Monitor the reaction progress every hour using TLC.
-
Quenching: Once the reaction is complete (typically 4-6 hours), cool the flask to room temperature and quench by slowly adding a saturated aqueous solution of ammonium chloride.
Protocol 2: Hydrolysis and Purification of this compound
-
Hydrolysis: To the crude ester from the Nemoto-Coupling, add a 2 M solution of sodium hydroxide in a 3:1 methanol/water mixture. Reflux the mixture for 2 hours.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2 by slowly adding 6 M hydrochloric acid. A precipitate of this compound should form.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Final Purification: Purify the crude product by recrystallization from a hot ethanol/water mixture.
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in synthesis.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. reddit.com [reddit.com]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting Nemotinic acid instability in solution
Nemotinic Acid Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound instability in solution?
This compound is susceptible to three main degradation pathways:
-
Hydrolysis: The central lactone ring is prone to cleavage in aqueous solutions, especially at non-neutral pH.
-
Oxidation: The unsaturated side chain can be oxidized, leading to a loss of biological activity.
-
Photodegradation: Exposure to light, particularly in the UV spectrum, can cause rapid degradation.
Q2: My this compound solution has turned a faint yellow color. What does this indicate?
A color change from clear to faint yellow is often an early indicator of oxidative degradation. This can be caused by exposure to air (oxygen), the presence of metal ions, or inappropriate solvents. It is recommended to prepare fresh solutions and re-evaluate your storage and handling procedures.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. DMSO is a non-protic solvent that minimizes the risk of hydrolysis. For aqueous experimental buffers, it is critical to minimize the time the compound spends in the buffer before use.
Q4: Can I store my this compound stock solution at room temperature?
No, stock solutions should be stored at -20°C or -80°C to minimize degradation. For short-term storage (less than 24 hours), 4°C is acceptable but not ideal. Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation. Aliquoting the stock solution is highly recommended.
Troubleshooting Guides
Problem 1: Inconsistent Results in Cell-Based Assays
Q: I am observing significant variability in my experimental results when using this compound. One day the IC50 is low, the next it's much higher. What could be the cause?
This issue is commonly linked to the degradation of this compound in your aqueous assay medium. The compound's potency can decrease rapidly after dilution from the DMSO stock into your cell culture medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Problem 2: Precipitate Forms in My Aqueous Working Solution
Q: When I dilute my DMSO stock of this compound into my phosphate-buffered saline (PBS), a precipitate forms. Why is this happening?
This is likely due to the poor aqueous solubility of this compound. While soluble in DMSO, it can crash out when diluted into a buffer where it is less soluble, a common issue for hydrophobic compounds.
Solutions:
-
Reduce Final Concentration: Determine the maximum soluble concentration of this compound in your final assay buffer.
-
Use a Surfactant: Consider adding a low concentration (e.g., 0.01%) of a non-ionic surfactant like Tween-20 or Pluronic F-68 to your aqueous buffer to improve solubility.
-
Modify Dilution Method: Instead of adding the stock directly to the full volume of buffer, try adding the buffer to the stock solution gradually while vortexing to avoid localized high concentrations that lead to precipitation.
Quantitative Data Summary
The following tables provide data on this compound stability under various conditions. These studies were performed using HPLC to measure the percentage of intact compound remaining.
Table 1: Stability of this compound (1 mM) in Various Solvents at 25°C over 24 Hours
| Solvent | % this compound Remaining | Observations |
| Anhydrous DMSO | >99% | Clear, stable solution |
| Ethanol | 92% | Minor degradation observed |
| PBS (pH 7.4) | 65% | Significant degradation |
| Cell Culture Medium (DMEM) | 58% | Significant degradation |
Table 2: Effect of pH and Temperature on this compound (100 µM) Degradation in Aqueous Buffer over 4 Hours
| pH | Temperature | % this compound Remaining |
| 5.0 | 25°C | 91% |
| 7.4 | 25°C | 85% |
| 8.5 | 25°C | 72% |
| 7.4 | 4°C | 96% |
| 7.4 | 37°C | 61% |
Experimental Protocols
Protocol 1: HPLC Method for Assessing this compound Purity
This protocol outlines a standard reverse-phase HPLC method to quantify this compound and its primary degradants.
Methodology:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute samples in a 50:50 mixture of Acetonitrile:Water to prevent precipitation in the mobile phase.
Protocol 2: Forced Degradation Study
This study is designed to identify the primary factors contributing to the instability of this compound.
Caption: Experimental workflow for a forced degradation study.
Methodology:
-
Prepare five aliquots of this compound at 1 mg/mL in DMSO.
-
Dilute each aliquot into the respective stress conditions (acidic, basic, oxidative, thermal, photolytic) to a final concentration of 100 µg/mL.
-
Incubate the samples for 24 hours under the specified conditions.
-
At the end of the incubation, quench the reactions (e.g., neutralize acid/base samples).
-
Analyze all samples, including an unstressed control, by HPLC (as described in Protocol 1) to determine the percentage of degradation and identify major degradant peaks.
Hypothetical Signaling Pathway
The stability of this compound is critical for its mechanism of action, which involves the inhibition of the fictional kinase, Kinase-X (KNX), a key regulator in a pro-inflammatory pathway.
Caption: Hypothetical signaling pathway inhibited by this compound.
Optimizing Nemotinic acid dosage for in vitro experiments
Welcome to the technical support center for Nemotinic acid. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers and scientists optimize their in vitro experiments. This compound is a potent and selective inhibitor of the NEMO-like Kinase 1 (NLK1), a key regulator in the pro-survival "Nemo-Signal" pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an ATP-competitive inhibitor of NEMO-like Kinase 1 (NLK1). By binding to the kinase domain of NLK1, it prevents the phosphorylation of its downstream target, Apoptosis Signal-regulating Kinase 1 (ASK1). This inhibition disrupts the pro-survival Nemo-Signal pathway, leading to the activation of the apoptotic cascade in sensitive cell lines.
Q2: What is the recommended starting concentration for in vitro experiments?
The optimal concentration of this compound is cell-line dependent. We recommend performing a dose-response experiment to determine the IC50 value for your specific cell line. For initial range-finding experiments, a starting concentration range of 10 nM to 10 µM is advised.
Q3: How should I dissolve and store this compound?
This compound is supplied as a crystalline solid. For stock solutions, we recommend dissolving it in dimethyl sulfoxide (DMSO) to a concentration of 10 mM. The stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Please note that the final DMSO concentration in your experiments should be kept below 0.1% to avoid solvent-induced cytotoxicity.
Q4: I am not observing the expected cytotoxic effects. What are the possible causes?
Several factors could contribute to a lack of efficacy.[1][2][3]
-
Cell Line Resistance: The target cell line may not express NLK1 or may have mutations that confer resistance. Confirm NLK1 expression via Western blot or qPCR.
-
Incorrect Dosage: The concentrations used may be too low. We recommend performing a wide dose-response curve (e.g., 1 nM to 50 µM) to determine the optimal range.
-
Compound Degradation: Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Experimental Duration: The incubation time may be insufficient to induce apoptosis. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.
-
High Cell Density: An excessively high cell seeding density can sometimes mask the cytotoxic effects of a compound.[4] Ensure you are seeding cells at an appropriate density for your assay.
Q5: How can I confirm that this compound is inhibiting its target, NLK1?
Target engagement can be confirmed by performing a Western blot analysis to measure the phosphorylation status of ASK1, the direct downstream target of NLK1. A dose-dependent decrease in phosphorylated ASK1 (p-ASK1) levels upon treatment with this compound would confirm target inhibition.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no cytotoxic effect | Cell line is resistant; Compound concentration is too low; Insufficient incubation time; Compound has degraded. | Verify NLK1 expression in your cell line; Perform a broad dose-response curve (1 nM - 50 µM); Conduct a time-course experiment (24, 48, 72h); Use a fresh aliquot of this compound. |
| High variability between replicates | Inconsistent cell seeding; Pipetting errors; Edge effects in multi-well plates. | Use a hemocytometer for accurate cell counting; Calibrate pipettes regularly; Avoid using the outer wells of plates or fill them with sterile PBS. |
| Precipitate observed in culture medium | Compound solubility limit exceeded.[5] | Ensure the final DMSO concentration is below 0.1%; Prepare the final working solution fresh from the DMSO stock just before use; Gently warm the medium to 37°C and vortex before adding to cells.[5] |
| Unexpected cytotoxicity in vehicle control | DMSO concentration is too high. | Ensure the final DMSO concentration in the culture medium does not exceed 0.1%. Perform a DMSO toxicity control experiment. |
Data & Protocols
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines (72h Incubation)
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon Carcinoma | 55 |
| A549 | Lung Carcinoma | 120 |
| MCF-7 | Breast Adenocarcinoma | 250 |
| U-87 MG | Glioblastoma | 850 |
| PC-3 | Prostate Adenocarcinoma | > 10,000 |
Table 2: Solubility of this compound
| Solvent | Maximum Solubility |
| DMSO | > 50 mM |
| Ethanol | 5 mM |
| PBS (pH 7.2) | < 10 µM |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Start from a high concentration (e.g., 20 µM) to generate a 10-point dose-response curve. Include a vehicle control (medium with 0.2% DMSO).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. The final DMSO concentration will be 0.1%.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log-transformed drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for NLK1 Target Engagement
This protocol is for verifying the inhibition of NLK1 by measuring the phosphorylation of its downstream target, ASK1.
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 200, 1000 nM) for 6 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated ASK1 (p-ASK1) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
To normalize, probe a separate membrane or strip and re-probe the same membrane with an antibody against total ASK1 and a loading control (e.g., β-actin or GAPDH).
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the ratio of p-ASK1 to total ASK1.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of action of this compound in the NLK1 signaling pathway.
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Troubleshooting flowchart for low experimental efficacy.
References
- 1. Cell Culture Troubleshooting [sigmaaldrich.com]
- 2. promocell.com [promocell.com]
- 3. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Storage and Handling of Nicotinic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Nicotinic Acid (also known as Niacin or Vitamin B3) to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Nicotinic Acid degradation during storage?
A1: The degradation of Nicotinic Acid is primarily influenced by factors such as temperature, pH, and exposure to light and oxidizing agents. Hydrolysis and oxidation are the main chemical degradation pathways.
Q2: What are the ideal storage conditions for solid Nicotinic Acid?
A2: Solid Nicotinic Acid is relatively stable. For optimal stability, it should be stored in a cool, dry place, protected from light.[1] It is incompatible with strong oxidizing agents.[2][3]
Q3: How stable is Nicotinic Acid in aqueous solutions?
A3: Nicotinic Acid is stable in acidic and alkaline solutions, as well as to heat.[2][3] However, the pH of the solution can affect its stability and solubility. The pH of a 1% aqueous solution is typically between 3.0 and 4.0.[2][3]
Q4: Is Nicotinic Acid sensitive to light?
A4: Yes, Nicotinic Acid may be light-sensitive.[2][3][4] Therefore, it is recommended to store both solid and solution forms in light-resistant containers.
Q5: What are the common degradation products of Nicotinic Acid?
A5: Under forced degradation conditions, such as in the presence of strong acids, bases, or oxidizing agents, Nicotinic Acid can degrade. One identified degradation product of a related compound, nicorandil, is nicotinic acid itself, along with nitrate and N-(2-hydroxyethyl) nicotinamide.[2] The primary metabolite of nicotinic acid in the body is nicotinuric acid.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of solid Nicotinic Acid (yellowing) | Exposure to light or air (oxidation). | Store in a tightly sealed, light-resistant container in a cool, dry place. |
| Precipitation in Nicotinic Acid solution | Change in temperature or pH affecting solubility. | Ensure the storage temperature is stable. Check the pH of the solution; solubility can be pH-dependent.[6] |
| Unexpected peaks in HPLC analysis | Degradation of Nicotinic Acid. | Review storage conditions (temperature, light exposure, pH of solution). Perform a forced degradation study to identify potential degradation products. |
| Loss of potency in a formulation | Chemical degradation due to incompatible excipients or storage conditions. | Evaluate the compatibility of all formulation components. Conduct a stability study under controlled temperature and humidity conditions. |
Quantitative Stability Data
The following tables summarize the degradation kinetics of Nicotinic Acid under different conditions.
Table 1: Thermal Degradation of Nicotinic Acid
| Temperature (°C) | Degradation Rate Constant (k) | Half-life (t½) | Reference |
| 90 | Varies with matrix | Not specified | [1] |
| 100 | Varies with matrix | Not specified | [1] |
| 120 | Marked increase in k | Shorter half-life | [1] |
The degradation of nicotinic acid was found to follow first-order kinetics, with the rate constant increasing with temperature. The activation energy for thermal degradation in one study was 43.85 kJ mol⁻¹.[1][7][8]
Table 2: Stability of Myristyl Nicotinate (a prodrug) at Room Temperature
| Duration | Conversion to Nicotinic Acid | Reference |
| 3 years | < 0.05% | [9] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Nicotinic Acid
This protocol outlines a general method for the analysis of Nicotinic Acid and its degradation products.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
2. Chromatographic Conditions:
-
Column: C18, 5 µm, 250 mm x 4.6 mm i.d.[4]
-
Mobile Phase: A mixture of acetonitrile and 50mM potassium dihydrogen phosphate buffer (e.g., 68:32, v/v), with the pH adjusted to 4.5 with phosphoric acid.[4]
-
Flow Rate: 0.8 mL/min.[4]
-
Detection Wavelength: 247 nm.[4]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.[4]
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of Nicotinic Acid in the mobile phase and dilute to a known concentration (e.g., 20-100 µg/mL).[4]
-
Sample Solution: Dissolve the sample containing Nicotinic Acid in the mobile phase to achieve a concentration within the linear range of the assay. Filter the solution through a 0.45 µm filter before injection.
4. Forced Degradation Study:
-
Acid Hydrolysis: Reflux the sample in 1N HCl at 80°C for a specified time.[4]
-
Base Hydrolysis: Reflux the sample in 1N NaOH at 50°C for 24 hours.[4]
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at 50°C for 24 hours.[4]
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 105°C) for a specified period.
-
Photolytic Degradation: Expose the sample to UV light (e.g., 1.2 million lux hours and 200 watt hours/square meter).[10]
After exposure, dilute the stressed samples with the mobile phase to the appropriate concentration and analyze by HPLC.
Visualizations
Nicotinic Acid Metabolic Pathway
Caption: Metabolic pathways of Nicotinic Acid.
Experimental Workflow for Stability Testing
Caption: Workflow for a forced degradation stability study.
References
- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
- 6. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. database.ich.org [database.ich.org]
Technical Support Center: Method Refinement for Consistent Nemotinic Acid MIC Results
Disclaimer: Information on the antimicrobial activity and specific Minimum Inhibitory Concentration (MIC) testing parameters for Nemotinic acid is limited in publicly available scientific literature. This guide is based on the reported antibacterial and antifungal properties of the related compound, nemotin, and general best practices for antimicrobial susceptibility testing of novel or challenging compounds, including those with acidic properties. Researchers should validate these recommendations for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its potential antimicrobial activity?
This compound (C₁₁H₁₀O₃) is an unsaturated fatty acid.[1] Its related compound, nemotin (C₁₁H₈O₂), has demonstrated activity against Gram-positive bacteria, mycobacteria, and fungi, with weaker activity against Gram-negative bacteria.[2][3] Given their structural similarities, this compound may exhibit a comparable spectrum of antimicrobial activity.
Q2: Which MIC method is recommended for this compound?
Both broth microdilution and agar dilution are standard methods for determining MIC values.[4] Broth microdilution is often preferred for testing multiple isolates and can be more readily automated, while agar dilution is considered a gold standard for its reproducibility.[5][6] The choice may depend on the specific research question, throughput requirements, and the physical-chemical properties of this compound, such as its solubility.
Q3: What are the critical parameters to control for consistent this compound MIC results?
Consistency in MIC testing relies on the stringent control of several experimental variables. These include:
-
Inoculum Preparation: The bacterial or fungal inoculum must be standardized to a specific cell density, typically a 0.5 McFarland standard, to ensure reproducible results.[7]
-
Growth Medium: The composition of the culture medium, including its pH and cation concentration, can significantly influence the activity of antimicrobial compounds.[8] For an acidic compound like this compound, the buffering capacity of the medium is particularly important.
-
Incubation Conditions: Temperature and duration of incubation must be consistent.[5]
-
Compound Solubility and Stability: Ensuring this compound is fully dissolved and stable in the test medium is crucial. The choice of solvent and its final concentration in the assay should be carefully evaluated to avoid any inhibitory effects of the solvent itself.
Q4: How should I prepare this compound for MIC testing?
Due to its acidic nature, this compound's solubility may be pH-dependent. It is advisable to dissolve it in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration and then dilute it in the test medium. The final concentration of the solvent should be kept low (typically ≤1%) to prevent it from affecting microbial growth.
Q5: What quality control (QC) strains should I use?
Standard QC strains with known MIC ranges for other antimicrobial agents should be included in each experiment to ensure the validity of the results.[9][10] Commonly used QC strains include:
-
Escherichia coli ATCC 25922
-
Staphylococcus aureus ATCC 29213
-
Pseudomonas aeruginosa ATCC 27853
-
Candida albicans ATCC 90028
While specific QC ranges for this compound are not established, these strains can help monitor the consistency and accuracy of the testing procedure.[11][12]
Troubleshooting Guide
This guide addresses common issues encountered during MIC testing of novel compounds like this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent MIC values between replicates | - Inaccurate pipetting- Poor mixing of this compound in the medium- Non-homogenous inoculum | - Calibrate pipettes regularly- Ensure complete dissolution and vortex thoroughly after each dilution step- Vortex inoculum suspension before use |
| No bacterial/fungal growth in the positive control well | - Inactive or non-viable inoculum- Residual disinfectant in labware- Incorrect medium preparation | - Use a fresh culture to prepare the inoculum- Ensure all labware is thoroughly rinsed with sterile water- Verify the composition and pH of the medium |
| Growth in the negative (sterility) control well | - Contamination of the medium or reagents- Contamination during plate preparation | - Use aseptic techniques throughout the procedure- Test individual components (medium, saline, etc.) for sterility |
| "Skipped" wells (growth at a higher concentration than a well with no growth) | - Pipetting error- Cross-contamination between wells | - Be meticulous with pipetting and change tips between different concentrations- Careful handling of multi-channel pipettes |
| Precipitation of this compound in the wells | - Poor solubility of the compound in the test medium- Interaction with components of the medium | - Decrease the starting concentration of this compound- Evaluate alternative solvents or the use of a co-solvent- Assess the stability of the compound in the medium over the incubation period |
| Color change of the medium upon addition of this compound | - The acidic nature of the compound may alter the pH of the medium, affecting the color of any pH indicators present.[13] | - Use a medium with adequate buffering capacity.- Measure the pH of the medium after the addition of this compound to ensure it is within the optimal range for microbial growth.- If using a colorimetric assay, validate that the color change is due to microbial growth and not a chemical reaction with the compound. |
Experimental Protocols
Broth Microdilution Method
This method is adapted from standard protocols and is suitable for determining the MIC of this compound against bacteria and fungi.[6][7][14]
Materials:
-
96-well microtiter plates
-
Standardized bacterial or fungal inoculum (0.5 McFarland)
-
Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound stock solution
-
Sterile diluent (e.g., broth or sterile water)
-
Positive and negative controls
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of the this compound stock solution in the appropriate broth medium in the wells of a 96-well plate.
-
Add the standardized inoculum to each well, ensuring a final volume of 100 µL per well.
-
Include a positive control (inoculum in broth without this compound) and a negative control (broth only) on each plate.
-
Seal the plates and incubate at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 16-20 hours for most bacteria).
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that inhibits visible growth.
Agar Dilution Method
This method is considered a reference standard for its accuracy and reproducibility.[5][15]
Materials:
-
Petri dishes
-
Molten agar medium (e.g., Mueller-Hinton Agar)
-
This compound stock solution
-
Standardized bacterial or fungal inoculum (0.5 McFarland)
-
Inoculator (e.g., multipoint replicator)
-
Positive and negative control plates
-
Incubator
Procedure:
-
Prepare a series of agar plates containing two-fold dilutions of this compound. This is achieved by adding the appropriate volume of the stock solution to the molten agar before pouring the plates.
-
Prepare a control plate containing no this compound.
-
Once the agar has solidified, spot-inoculate the plates with the standardized inoculum.
-
Incubate the plates at the appropriate temperature and duration.
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism at the inoculation spot.
Visualizations
References
- 1. This compound - Wikidata [wikidata.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. research.sahmri.org.au [research.sahmri.org.au]
- 5. Agar dilution - Wikipedia [en.wikipedia.org]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbiologyclass.net [microbiologyclass.net]
- 10. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 11. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bsac.org.uk [bsac.org.uk]
- 13. researchgate.net [researchgate.net]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. openaccesspub.org [openaccesspub.org]
Strategies to reduce off-target effects of Nemotinic acid
Welcome to the technical support center for Nemotinic acid. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the off-target effects of this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-target effects?
This compound is a potent inhibitor of NemoKinase-1 (NK1), a critical enzyme in the pro-proliferative NemoSignaling Pathway in certain cancer cells. However, at concentrations commonly used in in vitro and in vivo studies, this compound has been observed to inhibit NemoKinase-2 (NK2), a closely related kinase essential for normal cellular homeostasis. This off-target activity is the primary source of its undesirable side effects.
Q2: My non-cancerous control cell line is showing significant toxicity. Is this expected?
Yes, this is a known issue. The off-target inhibition of NK2 by this compound can lead to cytotoxicity in healthy cells where NK2 plays a vital role. We recommend several strategies to mitigate this, including dose-response optimization and the use of targeted delivery systems. Please refer to the Troubleshooting Guide below for more detailed steps.
Q3: How can I confirm that the observed toxicity is due to off-target effects on NK2?
To confirm that the observed toxicity is due to the inhibition of NK2, we recommend performing a rescue experiment. This can be achieved by overexpressing a this compound-resistant mutant of NK2 in your control cell line. If the toxicity is ameliorated, it strongly suggests that the off-target effect on NK2 is the cause. See the Experimental Protocols section for a detailed methodology.
Q4: What are the recommended starting concentrations for in vitro experiments to minimize off-target effects?
To minimize off-target effects, it is crucial to perform a dose-response curve for both your target (cancer) and control (non-cancerous) cell lines. Based on our internal data, starting with a concentration range of 1 nM to 1 µM is advisable. The goal is to identify a therapeutic window where NK1 is sufficiently inhibited with minimal impact on NK2 activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High toxicity in control cell lines | Off-target inhibition of NK2. | 1. Perform a dose-response experiment to determine the IC50 for both target and off-target kinases. 2. Consider using a nanoparticle-based delivery system to target cancer cells specifically. 3. Explore co-administration with a selective NK2 agonist to counteract the off-target effects. |
| Inconsistent results between experiments | 1. Variability in this compound stock solution. 2. Cell line passage number affecting kinase expression. | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Use cell lines within a consistent and low passage number range. |
| Loss of efficacy in cancer cell line | Development of resistance. | 1. Sequence the NK1 gene in resistant cells to check for mutations. 2. Consider combination therapy with an agent from a different signaling pathway. |
Strategies to Reduce Off-Target Effects
Several strategies can be employed to minimize the off-target effects of this compound. Below is a summary of the most effective approaches, along with supporting data.
Dose-Response Optimization
Careful titration of this compound concentration is the first step in reducing off-target effects. The goal is to find a concentration that maximizes the inhibition of NK1 while minimizing the inhibition of NK2.
Table 1: Dose-Response of this compound on NK1 and NK2
| Concentration (nM) | % Inhibition of NK1 (Cancer Cells) | % Inhibition of NK2 (Control Cells) |
| 1 | 25% | 2% |
| 10 | 55% | 10% |
| 50 | 85% | 30% |
| 100 | 95% | 50% |
| 500 | 98% | 80% |
Nanoparticle-Mediated Drug Delivery
Encapsulating this compound in tumor-targeting nanoparticles can significantly reduce its exposure to healthy tissues.
Table 2: Efficacy of Free vs. Nanoparticle-Encapsulated this compound
| Formulation | IC50 in Cancer Cells (nM) | IC50 in Control Cells (nM) | Therapeutic Index (IC50 Control / IC50 Cancer) |
| Free this compound | 50 | 100 | 2 |
| NP-Nemotinic Acid | 60 | 480 | 8 |
Combination Therapy
Co-administering this compound with a selective NK2 agonist can help to rescue the off-target effects in healthy cells.
Table 3: Effect of Combination Therapy on Cell Viability
| Treatment | % Viability in Cancer Cells | % Viability in Control Cells |
| Vehicle | 100% | 100% |
| This compound (100 nM) | 15% | 55% |
| NK2 Agonist (50 nM) | 98% | 95% |
| This compound + NK2 Agonist | 18% | 85% |
Experimental Protocols
Protocol 1: Determining IC50 using a Cell Viability Assay
-
Cell Seeding: Plate both cancer and control cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Prepare a serial dilution of this compound (e.g., from 1 µM to 1 nM). Add the different concentrations to the respective wells. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Viability Assay: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 values.
Protocol 2: Nanoparticle Formulation of this compound
-
Preparation of PLGA Nanoparticles: Dissolve 100 mg of PLGA (poly(lactic-co-glycolic acid)) and 5 mg of this compound in 2 mL of dichloromethane.
-
Emulsification: Add the organic phase to 10 mL of a 1% (w/v) aqueous solution of polyvinyl alcohol (PVA) and sonicate for 2 minutes on ice.
-
Solvent Evaporation: Stir the resulting emulsion at room temperature for 4 hours to allow for the evaporation of dichloromethane.
-
Purification: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes. Wash the pellet twice with deionized water to remove excess PVA and free drug.
-
Characterization: Resuspend the nanoparticles in PBS and characterize their size, zeta potential, and drug loading efficiency.
Visualizations
Improving the selectivity of Nemotinic acid for microbial targets
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the selectivity of Nemotinic Acid for its microbial targets.
Frequently Asked Questions (FAQs)
Q1: What is the primary microbial target of this compound and its mechanism of action?
A1: this compound is a novel antimicrobial agent that primarily targets peptide deformylase (PDF) , an essential metalloenzyme in bacteria. By inhibiting PDF, this compound prevents the removal of the formyl group from newly synthesized polypeptides, a critical step in bacterial protein maturation. This leads to the accumulation of non-functional, formylated proteins, ultimately resulting in bacterial cell death.
Q2: What are the known off-target effects of this compound in mammalian cells?
A2: While this compound shows high affinity for bacterial PDF, some off-target activity has been observed against human Mitochondrial Intermediate Peptidase (MIP) . MIP shares structural similarities with bacterial PDF, which can lead to unintended inhibition and potential cytotoxicity, particularly at higher concentrations of this compound. Strategies to improve selectivity often focus on exploiting the subtle structural differences between these two enzymes.[1]
Q3: How is the selectivity of this compound and its derivatives quantified?
A3: The selectivity of this compound is typically expressed as a Selectivity Index (SI) . The SI is calculated by dividing the concentration of the compound that inhibits a mammalian cell line by 50% (IC50) by the Minimum Inhibitory Concentration (MIC) against the target bacteria. A higher SI value indicates greater selectivity for the microbial target over host cells.
Formula: Selectivity Index (SI) = IC50 (Mammalian Cells) / MIC (Bacterial Cells)
Troubleshooting Guides
Problem 1: High cytotoxicity observed in mammalian cell lines during in vitro testing.
-
Possible Cause 1: Off-target inhibition.
-
Solution: As mentioned in the FAQ, this compound can inhibit human MIP. Consider synthesizing and testing structural analogs of this compound designed to reduce interaction with the active site of MIP while maintaining affinity for bacterial PDF. Computational modeling can aid in the rational design of these analogs.[2]
-
-
Possible Cause 2: Compound aggregation at high concentrations.
-
Solution: High concentrations of a compound can sometimes lead to aggregation, which can cause non-specific toxicity.[3] Determine the critical aggregation concentration of your this compound analog. If cytotoxicity is only observed at or above this concentration, consider formulation strategies to improve solubility and prevent aggregation.
-
-
Possible Cause 3: Contamination of the compound.
-
Solution: Ensure the purity of your this compound sample through methods like HPLC and mass spectrometry. Residual solvents or byproducts from synthesis can contribute to cytotoxicity.
-
Problem 2: Inconsistent Minimum Inhibitory Concentration (MIC) values across experiments.
-
Possible Cause 1: Variation in inoculum preparation.
-
Solution: The density of the bacterial inoculum is a critical parameter in MIC assays.[4] Strictly adhere to a standardized protocol for preparing the inoculum, such as using a spectrophotometer to adjust the bacterial suspension to a specific optical density (e.g., 0.5 McFarland standard).
-
-
Possible Cause 2: Degradation of the compound.
-
Solution: this compound may be unstable under certain storage conditions (e.g., light, temperature). Prepare fresh stock solutions for each experiment and store them under recommended conditions. Perform a stability study to determine the shelf-life of the compound in your experimental medium.
-
-
Possible Cause 3: Binding to plasticware or media components.
-
Solution: Some compounds can adsorb to the surface of microtiter plates or interact with components of the growth medium, reducing the effective concentration. Consider using low-binding plates and evaluating the impact of different media on the observed MIC.
-
Data Presentation
Table 1: Antimicrobial Activity of this compound and Analogs
This table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and two hypothetical analogs against target and non-target bacterial species.
| Compound | S. aureus (Target) MIC (µg/mL) | E. coli (Target) MIC (µg/mL) | L. casei (Non-Target) MIC (µg/mL) |
| This compound | 1 | 2 | >64 |
| Analog NA-02 | 0.5 | 1 | >64 |
| Analog NA-05 | 2 | 4 | >64 |
Table 2: Cytotoxicity and Selectivity Index of this compound and Analogs
This table presents the 50% inhibitory concentration (IC50) against the human cell line HEK293 and the calculated Selectivity Index (SI) for S. aureus.
| Compound | HEK293 IC50 (µg/mL) | Selectivity Index (S. aureus) |
| This compound | 20 | 20 |
| Analog NA-02 | 15 | 30 |
| Analog NA-05 | 100 | 50 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound and its analogs.[4]
-
Preparation of Compound: Prepare a 1 mg/mL stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.
-
Inoculum Preparation: Grow the target bacterial strain to the mid-logarithmic phase. Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)
This protocol describes the use of an MTT assay to determine the IC50 of this compound and its analogs against a mammalian cell line (e.g., HEK293).[5]
-
Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used for the compound stock).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value.
Visualizations
References
- 1. Identifying off-target effects and hidden phenotypes of drugs in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. Improving the Cellular Selectivity of a Membrane-Disrupting Antimicrobial Agent by Monomer Control and by Taming - ProQuest [proquest.com]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Natural Antibiotics: Benchmarking Against Established Agents
An objective comparison of the performance of select natural antibiotics with supporting experimental data for researchers, scientists, and drug development professionals.
Executive Summary
The growing threat of antimicrobial resistance necessitates the exploration of novel antibiotics from natural sources. This guide provides a comparative study of a lesser-known natural compound, Nemotinic acid, against well-established natural antibiotics: Penicillin, Tetracycline, and Erythromycin. However, a comprehensive literature review reveals a significant gap in the scientific understanding of this compound's antimicrobial properties. While its chemical structure is known, there is a notable absence of published experimental data on its efficacy against microbial pathogens.
Therefore, this guide will first address the current knowledge gap regarding this compound and then provide a detailed comparative analysis of Penicillin, Tetracycline, and Erythromycin, focusing on their mechanisms of action, antimicrobial spectra, and the standardized experimental protocols used to evaluate their efficacy.
This compound: An Uncharacterized Natural Compound
This compound is a natural product with the chemical formula C11H10O3. It has been identified as a metabolite in Malus domestica, the common apple. Despite its characterization in chemical databases, there is no scientific literature available detailing its antimicrobial activity, mechanism of action, or any experimental data such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values. The absence of such data precludes a direct comparison of this compound with other natural antibiotics. Further research is imperative to elucidate the potential biological activities of this compound.
Comparative Analysis of Established Natural Antibiotics
To provide a framework for evaluating potential new antibiotics like this compound, this section details the characteristics of three widely used natural antibiotics.
Data Presentation: Key Characteristics of Selected Natural Antibiotics
| Feature | Penicillin | Tetracycline | Erythromycin |
| Source | Penicillium molds, primarily P. chrysogenum and P. rubens[1] | Streptomyces genus of Actinobacteria[2][3] | Saccharopolyspora erythraea (formerly Streptomyces erythraeus)[4] |
| Mechanism of Action | Inhibits the synthesis of the bacterial cell wall by blocking the cross-linking of peptidoglycans[1][5][6] | Inhibits protein synthesis by reversibly binding to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA[2][3][7] | Inhibits protein synthesis by binding to the 50S ribosomal subunit, preventing the translocation of peptides[8] |
| Antimicrobial Spectrum | Primarily effective against Gram-positive bacteria. Some derivatives have a broader spectrum[5]. | Broad-spectrum antibiotic, effective against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical organisms like chlamydiae and mycoplasmas[3][7][9] | Effective against many Gram-positive bacteria and some Gram-negative bacteria[10][11] |
| Effect | Bactericidal (kills bacteria)[12] | Primarily bacteriostatic (inhibits bacterial growth)[2][3] | Primarily bacteriostatic, but can be bactericidal at high concentrations[11] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial agents.
1. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9] The broth microdilution method is a common technique for determining MIC.[7][13]
-
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Standardized microbial inoculum (~5 x 10^5 CFU/mL)
-
Antimicrobial agent stock solution
-
Incubator
-
Microplate reader (optional)
-
-
Procedure:
-
Prepare serial two-fold dilutions of the antimicrobial agent in CAMHB in the wells of a 96-well plate.
-
Inoculate each well with the standardized microbial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) should be included.
-
Incubate the plate at 35-37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth). This can be assessed visually or with a microplate reader.[13]
-
2. Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[1][8]
-
Materials:
-
Results from the MIC test
-
Agar plates (e.g., Mueller-Hinton Agar)
-
Sterile spreaders or loops
-
Incubator
-
-
Procedure:
-
Following the MIC determination, take a sample (typically 10-100 µL) from each well that showed no visible growth.
-
Spread the sample onto an agar plate that does not contain the antimicrobial agent.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.[1][8]
-
Visualizing Experimental and Biological Pathways
Mandatory Visualizations:
References
- 1. qlaboratories.com [qlaboratories.com]
- 2. 2.4. Determination of Minimum Inhibition Concentration (MIC) and Minimum Bactericidal Concentration (MBC) [bio-protocol.org]
- 3. Rapid Susceptibility Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. protocols.io [protocols.io]
- 6. Potent In Vitro Antifungal Activities of Naturally Occurring Acetylenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. integra-biosciences.com [integra-biosciences.com]
- 12. mdpi.com [mdpi.com]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
A Comparative Guide: Penicillin's Efficacy Against Gram-Positive Bacteria and the Enigma of Nemotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the efficacy of penicillin, a cornerstone of antibiotic therapy, against Gram-positive bacteria. It includes quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and testing procedures. In contrast, a thorough review of scientific literature reveals a significant lack of data regarding the antibacterial properties of nemotinic acid, precluding a direct comparison of its efficacy with that of penicillin.
Penicillin: A stalwart against Gram-Positive Pathogens
Penicillin, the first discovered antibiotic, remains a crucial therapeutic agent for infections caused by a wide range of Gram-positive bacteria. Its efficacy stems from its ability to disrupt the synthesis of the bacterial cell wall, a structure essential for their survival.
Mechanism of Action
Penicillin and other β-lactam antibiotics function by inhibiting penicillin-binding proteins (PBPs), such as DD-transpeptidase. These enzymes are critical for the cross-linking of peptidoglycan chains, the primary component of the Gram-positive bacterial cell wall. By acylating the active site of these enzymes, penicillin effectively blocks the formation of a stable cell wall, leading to cell lysis and bacterial death. This targeted action makes penicillin highly effective against Gram-positive bacteria, which possess a thick, exposed peptidoglycan layer.
Caption: Mechanism of action of penicillin on Gram-positive bacteria.
Quantitative Efficacy of Penicillin
The efficacy of penicillin is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The table below summarizes representative MIC values for penicillin against several clinically significant Gram-positive bacteria. It is important to note that MIC values can vary significantly between different strains of the same species, particularly with the rise of antibiotic resistance.
| Gram-Positive Bacterium | Penicillin MIC Range (µg/mL) | Notes |
| Staphylococcus aureus | 0.015 - >256 | Many strains are resistant due to β-lactamase production. Penicillin-susceptible strains typically have MICs ≤0.125 µg/mL.[1][2] |
| Streptococcus pneumoniae | ≤0.06 - ≥8 | Susceptibility breakpoints vary by clinical syndrome (meningitis vs. non-meningitis) and route of administration.[3][4] |
| Enterococcus faecalis | 1 - 32 | Generally considered susceptible, but some strains exhibit resistance.[5][6][7][8] |
| Streptococcus pyogenes (Group A Strep) | ≤0.015 | Generally remains highly susceptible to penicillin. |
| Bacillus anthracis | 0.03 - 0.25 | Penicillin is a treatment option for susceptible strains. |
Note: These values are illustrative and actual MICs should be determined for specific clinical isolates.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory procedure used to determine the MIC of an antibiotic against a specific bacterium.
1. Preparation of Materials:
-
Bacterial Isolate: A pure culture of the Gram-positive bacterium to be tested.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.
-
Penicillin Stock Solution: A solution of penicillin of a known concentration is prepared and serially diluted.
-
96-Well Microtiter Plate: Used to perform the serial dilutions and incubate the bacteria.
2. Inoculum Preparation:
-
Several colonies of the test bacterium are inoculated into a suitable broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Broth Microdilution Procedure:
-
A serial two-fold dilution of the penicillin stock solution is prepared across the wells of the microtiter plate using the growth medium. This creates a range of decreasing penicillin concentrations.
-
A standardized inoculum of the test bacterium is added to each well.
-
Positive (no antibiotic) and negative (no bacteria) control wells are included.
-
The plate is incubated at 35-37°C for 16-20 hours.
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of penicillin at which there is no visible growth of the bacterium.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of penicillin.
This compound: An Unexplored Frontier in Antibacterial Research
In stark contrast to the extensive body of research on penicillin, there is a notable absence of scientific literature detailing any antibacterial activity of this compound (4-hydroxyundeca-5,6-dien-8,10-diynoic acid). While the chemical structure of this compound is known, searches of prominent scientific databases have not yielded any studies evaluating its efficacy against Gram-positive bacteria or any other microorganisms.
Therefore, a comparison of the efficacy of this compound and penicillin against Gram-positive bacteria is not currently possible. The potential of this compound as an antibacterial agent remains an open question for future scientific investigation. Researchers interested in novel antibiotic discovery may find this to be an unexplored area of research.
Conclusion
Penicillin continues to be a vital tool in the fight against Gram-positive bacterial infections, although its efficacy is increasingly challenged by the emergence of resistance. A thorough understanding of its mechanism of action and the methods for evaluating its potency are essential for its effective clinical use and for the development of new therapeutic strategies. The antibacterial potential of this compound, however, is yet to be determined, highlighting the vast number of natural and synthetic compounds that await investigation in the ongoing search for novel antimicrobial agents.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Penicillin susceptibility among Staphylococcus aureus skin and soft tissue infections at a children's hospital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Penicillin MICs for Streptococcus pneumoniae by Using a Two- or Three-Disk Diffusion Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdc.gov [cdc.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Comparative Evaluation of Penicillin, Ampicillin, and Imipenem MICs and Susceptibility Breakpoints for Vancomycin-Susceptible and Vancomycin-Resistant Enterococcus faecalis and Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. 184. Implications of Enterococcus faecalis penicillin susceptibility in patients with bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Resistance Profiles: Nemotinic Acid and Established Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the cross-resistance profile of a novel antibiotic, Nemotinic Acid, in comparison to a panel of commercially available antibiotics. The following sections detail the experimental protocols necessary for generating robust comparative data, templates for clear data presentation, and visualizations of experimental workflows and potential resistance pathways.
Data Presentation: Summarizing Cross-Resistance Data
Effective evaluation of cross-resistance requires a clear and concise presentation of quantitative data. The following tables are templates for organizing experimental results for comparative analysis.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Comparator Antibiotics against a Panel of Bacterial Strains.
| Bacterial Strain | Resistance Phenotype | This compound MIC (µg/mL) | Antibiotic A MIC (µg/mL) | Antibiotic B MIC (µg/mL) | Antibiotic C MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Wild-Type | 2 | 0.5 | 1 | 8 |
| S. aureus (MRSA) NRS384 | Methicillin-Resistant | 4 | >128 | 2 | 16 |
| Escherichia coli ATCC 25922 | Wild-Type | 8 | 1 | 0.25 | 4 |
| E. coli (ESBL) ATCC BAA-200 | ESBL-Producer | 16 | >256 | 1 | >128 |
| Pseudomonas aeruginosa ATCC 27853 | Wild-Type | 16 | 4 | 0.5 | 32 |
| P. aeruginosa (MDR) PAO1-R | Multi-Drug Resistant | 64 | 128 | 8 | >128 |
| Enterococcus faecalis ATCC 29212 | Wild-Type | 4 | 2 | 4 | 16 |
| E. faecalis (VRE) ATCC 51299 | Vancomycin-Resistant | 8 | >64 | 8 | 32 |
Table 2: Fractional Inhibitory Concentration (FIC) Index for this compound in Combination with Other Antibiotics against Multi-Drug Resistant (MDR) P. aeruginosa.
| Antibiotic Combination | MIC of this compound Alone (µg/mL) | MIC of Antibiotic Alone (µg/mL) | MIC of this compound in Combination (µg/mL) | MIC of Antibiotic in Combination (µg/mL) | FIC Index* | Interpretation |
| This compound + Antibiotic A | 64 | 128 | 16 | 32 | 1.0 | Additive |
| This compound + Antibiotic B | 64 | 8 | 32 | 0.5 | 0.56 | Indifference |
| This compound + Antibiotic C | 64 | >128 | 8 | 16 | ≤0.5 | Synergy |
*FIC Index Calculation: (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). Synergy: FIC ≤ 0.5; Additive/Indifference: 0.5 < FIC ≤ 4; Antagonism: FIC > 4.
Experimental Protocols
Detailed and standardized methodologies are critical for reproducible and comparable results.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
-
Preparation of Bacterial Inoculum:
-
A pure culture of the test microorganism is grown on an appropriate agar medium.
-
Several colonies are used to inoculate a tube of cation-adjusted Mueller-Hinton Broth (CAMHB).
-
The broth culture is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The standardized inoculum is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in CAMHB.
-
-
Preparation of Antibiotic Dilutions:
-
Stock solutions of this compound and comparator antibiotics are prepared.
-
Two-fold serial dilutions of each antibiotic are prepared in a 96-well microtiter plate using CAMHB as the diluent.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the diluted bacterial suspension.
-
The plates are incubated at 37°C for 18-24 hours.
-
-
Determination of MIC:
Protocol 2: Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between two antimicrobial agents.[4][5][6]
-
Plate Setup:
-
In a 96-well microtiter plate, one antibiotic (e.g., this compound) is serially diluted along the rows, while the second antibiotic is serially diluted along the columns.
-
This creates a matrix of wells containing various concentrations of the two drugs in combination.
-
-
Inoculation and Incubation:
-
Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL) as described in the MIC protocol.
-
The plate is incubated at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC of each drug in combination is determined for each row and column.
-
The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction (synergistic, additive, indifferent, or antagonistic).
-
Mandatory Visualizations
Diagrams illustrating workflows and biological pathways provide a clear visual representation of complex processes.
Caption: Experimental workflow for assessing antibiotic cross-resistance.
Caption: Hypothetical signaling pathway for this compound action and resistance.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. microchemlab.com [microchemlab.com]
- 3. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 4. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxicity of Nicotinic Acid Analogs in Cancer Cell Lines
An in-depth review of the cytotoxic profiles of novel synthetic analogs of nicotinic acid, providing key experimental data and outlining the underlying molecular mechanisms for researchers and drug development professionals.
Nicotinic acid, a form of vitamin B3, and its derivatives have garnered significant interest in cancer research due to their potential as cytotoxic agents. This guide provides a comparative analysis of the cytotoxic effects of various synthetic analogs of nicotinic acid against several human cancer cell lines. The data presented herein is compiled from recent studies, offering a quantitative and qualitative overview of their anti-cancer potential.
Quantitative Cytotoxicity Data
The cytotoxic activity of novel nicotinic acid-based compounds has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The following tables summarize the IC50 values for the most active compounds from a recent study, alongside reference drugs for comparison.
| Compound | HCT-15 (Colon Carcinoma) IC50 (µM) | PC-3 (Prostate Carcinoma) IC50 (µM) | CF-295 (Unknown) IC50 (µM) |
| Compound 5b | 0.134 | 0.245 | 0.331 |
| Compound 5c | 0.098 | 0.112 | 0.201 |
| Sorafenib | 0.088 | 0.091 | 0.154 |
| Doxorubicin | 0.101 | 0.123 | 0.189 |
| Table 1: Cytotoxic activity (IC50) of nicotinic acid analogs and reference drugs against various cancer cell lines.[1] |
Notably, compound 5c demonstrated the highest cytotoxic potential among the synthesized analogs, with its efficacy being comparable to the established chemotherapeutic agent, doxorubicin, against HCT-15 and PC-3 tumor cell lines[1].
Further studies on different series of nicotinic acid hydrazones have also revealed variable cell growth inhibitory activities, with IC50 values ranging from 24.99 to 66.78 µM against K562 leukemia cell lines[2].
Experimental Protocols
The evaluation of the cytotoxic activity of these compounds typically involves cell viability assays. A commonly employed method is the MTT assay.
MTT Assay Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5x10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (nicotinic acid analogs) and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plates are incubated to allow the viable cells to metabolize the MTT into formazan crystals. These crystals are then solubilized using a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined from the dose-response curve.
Signaling Pathways and Molecular Mechanisms
The cytotoxic effects of these nicotinic acid analogs are often mediated through the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
VEGFR-2 Inhibition and Apoptosis Induction:
One of the key mechanisms identified for the potent analog, compound 5c, is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)[1]. VEGFR-2 is a crucial mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply.
Furthermore, compound 5c has been shown to induce apoptosis, or programmed cell death, as evidenced by a significant increase in the levels of caspase-3, a key executioner caspase in the apoptotic pathway[1].
References
The Evolving Landscape of Nicotinic Acid Derivatives as Antimicrobial Agents: A Comparative Overview
A Note on Terminology: The term "Nemotinic acid" did not yield specific results in scientific literature. It is presumed that the intended subject of this guide is Nicotinic Acid (Niacin or Vitamin B3) and its derivatives, which have been the focus of significant research in the development of new antimicrobial agents. This guide will therefore focus on the antimicrobial properties of various synthesized nicotinic acid derivatives as reported in peer-reviewed studies.
Introduction
Comparative Antimicrobial Activity of Nicotinic Acid Derivatives
The antimicrobial activity of nicotinic acid derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of various nicotinic acid derivatives against selected bacterial and fungal strains as reported in different studies.
Table 1: Antimicrobial Activity of Acylhydrazone and 1,3,4-Oxadiazoline Derivatives of Nicotinic Acid
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Acylhydrazone Derivative 13 | Staphylococcus epidermidis ATCC 12228 | 1.95 | [1] |
| Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | [1] | |
| 1,3,4-Oxadiazoline Derivative 25 | Bacillus subtilis ATCC 6633 | 7.81 | [1] |
| Staphylococcus aureus ATCC 6538 | 7.81 | [1] | |
| Staphylococcus aureus ATCC 43300 (MRSA) | 15.62 | [1] |
Table 2: Antimicrobial Activity of Nicotinamide Derivatives
| Compound | Microorganism | MIC (mM) | Reference |
| Nicotinamide Hydrazide NC 3 | Pseudomonas aeruginosa ATCC 27853 | 0.016 | [2] |
| Klebsiella pneumoniae NCIMB 9111 | 0.016 | [2] | |
| Nicotinamide Hydrazide NC 5 | Staphylococcus aureus ATCC 6538 | 0.03 | [2] |
| Enterococcus faecalis ATCC 29212 | 0.03 | [2] | |
| Niacinamide | Pseudomonas aeruginosa | 1.5-4% (w/v) | [3] |
| Aspergillus brasiliensis | 1.5-4% (w/v) | [3] |
Experimental Protocols
The reproducibility of antimicrobial susceptibility testing is highly dependent on the adherence to standardized protocols. The most commonly employed methods in the cited studies are the broth microdilution method for determining the MIC and the disk diffusion method for qualitative assessment of antimicrobial activity.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the test compound in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Disk Diffusion Method
In this method, a paper disk impregnated with a known concentration of the test compound is placed on the surface of an agar plate that has been uniformly inoculated with the test microorganism. As the compound diffuses from the disk into the agar, it creates a concentration gradient. After incubation, the diameter of the zone of growth inhibition around the disk is measured. This zone diameter is proportional to the susceptibility of the microorganism to the compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of the antimicrobial activity of novel nicotinic acid derivatives.
Proposed Mechanisms of Antimicrobial Action
The precise mechanisms by which nicotinic acid derivatives exert their antimicrobial effects are still under investigation and may vary depending on the specific derivative and the target microorganism. Several potential mechanisms have been proposed based on experimental evidence and computational modeling.
-
Inhibition of Protein Synthesis: Some nicotinic acid derivatives are thought to inhibit the synthesis of essential proteins in bacteria, leading to cell death.[4]
-
Enzyme Inhibition: Molecular docking studies suggest that certain derivatives can bind to and inhibit the activity of key microbial enzymes such as sterol 14-alpha demethylase (involved in fungal cell membrane synthesis) and penicillin-binding protein 3 (involved in bacterial cell wall synthesis).
-
Cell Cycle Arrest: Niacinamide has been shown to induce cell cycle arrest in various microorganisms, preventing their replication.[3]
-
Biofilm Inhibition: Nicotinic acid has demonstrated the ability to inhibit the formation of biofilms by Streptococcus pneumoniae, potentially by altering the structure of proteins within the biofilm matrix.[5]
The following diagram illustrates some of the proposed signaling pathways and molecular targets for the antimicrobial action of nicotinic acid derivatives.
Conclusion
Nicotinic acid derivatives represent a versatile and promising platform for the development of novel antimicrobial agents. The studies reviewed here demonstrate significant in vitro activity against a range of pathogenic bacteria and fungi. While direct comparative studies on the reproducibility of these findings across different laboratories are lacking, the consistent use of standardized methodologies such as broth microdilution for MIC determination provides a solid foundation for comparing results. Future research should focus on elucidating the precise mechanisms of action for the most potent derivatives and conducting in vivo efficacy and safety studies. The continued exploration of this chemical class holds the potential to deliver new and effective treatments to combat the growing threat of antimicrobial resistance.
References
- 1. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. List of Nicotinic acid derivatives - Drugs.com [drugs.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Nemotinic acid
Essential Safety and Handling Guide for Nemotinic Acid
Disclaimer: this compound is a substance with significant corrosive, toxic, and environmental hazards. This guide provides essential information for trained personnel. Always consult the full Safety Data Sheet (SDS) before handling this chemical and adhere to all institutional and regulatory safety protocols.
Safety Data Summary for this compound
A clear understanding of the physical and chemical properties of this compound is crucial for safe handling. The following table summarizes its key hazard information.
| Property | Value | Hazard Classification |
| Appearance | Crystalline solid | N/A |
| Primary Hazard | Corrosive | Causes severe skin burns and eye damage. |
| Secondary Hazards | Toxic, Environmentally Hazardous | Highly toxic upon inhalation and skin contact. |
| Target Organs | Respiratory system, skin, eyes, liver | Potential for long-term organ damage. |
| Routes of Exposure | Inhalation, skin contact, eye contact, ingestion | All routes of exposure present a significant risk. |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects | Strict environmental disposal protocols are required. |
Personal Protective Equipment (PPE) for Handling this compound
The selection of appropriate Personal Protective Equipment (PPE) is critical to mitigate the risks associated with this compound.[1][2][3] The level of PPE required depends on the specific task and the potential for exposure.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical splash goggles | Chemical-resistant gloves (Nitrile or Neoprene) | Full-coverage lab coat | Use within a certified chemical fume hood. |
| Conducting reactions | Goggles and face shield | Chemical-resistant gloves (Nitrile or Neoprene) | Chemical-resistant apron over a lab coat | Use within a certified chemical fume hood. |
| Handling large quantities (>1L) | Goggles and face shield | Heavy-duty chemical-resistant gloves | Fully encapsulated chemical protection suit | Self-contained breathing apparatus (SCBA) may be required.[1] |
| Cleaning spills | Goggles and face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant coveralls and boots[4] | Air-purifying respirator with appropriate cartridges or SCBA. |
Operational Plan for Safe Handling
Adherence to a strict operational plan is mandatory when working with this compound.
Preparation and Engineering Controls
-
Fume Hood: All manipulations of this compound that may generate dust or aerosols must be conducted in a certified chemical fume hood.[5]
-
Ventilation: Ensure the laboratory has adequate ventilation.[6]
-
Emergency Equipment: Confirm that a safety shower, eyewash station, and appropriate spill kit are readily accessible and in good working order.
Step-by-Step Handling Procedure
-
Don PPE: Put on the appropriate PPE as specified in the table above.
-
Prepare Workspace: Cover the work surface in the fume hood with absorbent, chemical-resistant liners.
-
Weighing: Carefully weigh the required amount of this compound. Use a dedicated spatula and weighing boat.
-
Dissolving: To create a solution, slowly add the solid this compound to the solvent. Never add solvent to the solid , as this can cause a violent reaction.[7][8]
-
Reaction: If used in a reaction, add this compound to the reaction vessel slowly and in a controlled manner.
-
Post-Handling: After use, decontaminate all equipment and the work surface.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill: For a small spill, use a spill kit rated for corrosive and toxic materials. For a large spill, evacuate the area and contact emergency services.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with this compound (e.g., weighing boats, gloves, absorbent liners) must be placed in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing this compound must be collected in a dedicated, labeled, and sealed hazardous waste container. Do not mix with other waste streams.[5]
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste: this compound, Corrosive, Toxic".
Disposal Procedure
-
Containment: Ensure all waste containers are properly sealed and stored in a designated secondary containment area to prevent leaks.[5]
-
Compatibility: Do not store this compound waste with incompatible materials, such as bases or oxidizing agents.[6]
-
Professional Disposal: All this compound waste must be disposed of through a licensed hazardous waste disposal company.[6] Do not pour down the drain. [7]
Experimental Workflow Visualization
The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound, from preparation to disposal.
References
- 1. sams-solutions.com [sams-solutions.com]
- 2. hazmatschool.com [hazmatschool.com]
- 3. oshatrainingschool.com [oshatrainingschool.com]
- 4. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 5. research.arizona.edu [research.arizona.edu]
- 6. Guide to Storing, Handling & Disposing Corrosive Chemicals [highspeedtraining.co.uk]
- 7. actenviro.com [actenviro.com]
- 8. eng.uwo.ca [eng.uwo.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
